2-[(2-Fluorobenzyl)amino]benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[(2-fluorophenyl)methylamino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO2/c15-12-7-3-1-5-10(12)9-16-13-8-4-2-6-11(13)14(17)18/h1-8,16H,9H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACDXVKCXKBSBGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=CC=CC=C2C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10589558 | |
| Record name | 2-{[(2-Fluorophenyl)methyl]amino}benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10589558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
725692-80-8 | |
| Record name | 2-{[(2-Fluorophenyl)methyl]amino}benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10589558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-[(2-Fluorobenzyl)amino]benzoic Acid: Synthesis, Properties, and Characterization
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 2-[(2-Fluorobenzyl)amino]benzoic acid, a molecule of interest in medicinal chemistry and materials science. As a derivative of anthranilic acid, it belongs to a class of compounds known for their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1][2] The introduction of a fluorobenzyl moiety is a common strategy in drug design to modulate pharmacokinetic and pharmacodynamic properties. This guide offers a detailed exploration of its synthesis, characterization, and key physicochemical parameters, providing a foundational resource for its further investigation and application.
Chemical Identity and Molecular Structure
This compound, also known as N-(2-Fluorobenzyl)anthranilic acid, is an N-substituted derivative of 2-aminobenzoic acid. The molecule features a benzoic acid core with the amino group substituted with a 2-fluorobenzyl group. This substitution is anticipated to significantly influence the compound's electronic properties, lipophilicity, and steric profile compared to the parent anthranilic acid.
Table 1: Compound Identifiers and Molecular Properties
| Identifier | Value | Source |
| IUPAC Name | This compound | - |
| Synonyms | N-(2-Fluorobenzyl)anthranilic acid | - |
| CAS Number | Not readily available in public databases. | - |
| Molecular Formula | C₁₄H₁₂FNO₂ | (Calculated) |
| Molecular Weight | 245.25 g/mol | (Calculated) |
| Canonical SMILES | C1=CC=C(C(=C1)C(=O)O)NCC2=CC=CC=C2F | - |
| InChI Key | (Predicted) | - |
Synthesis Pathway: The Ullmann Condensation
The synthesis of N-aryl and N-alkyl aminobenzoic acids is commonly achieved through the Ullmann condensation. This copper-catalyzed nucleophilic aromatic substitution reaction provides a robust method for the formation of the C-N bond between an aryl halide and an amine. In the case of this compound, the reaction would involve the coupling of a 2-halobenzoic acid with 2-fluorobenzylamine.
A [label="2-Halobenzoic Acid\n(e.g., 2-Chlorobenzoic Acid)"]; B [label="2-Fluorobenzylamine"]; C [label="Copper Catalyst\n(e.g., CuI, Copper Bronze)"]; D [label="Base\n(e.g., K2CO3)"]; E [label="High-Boiling Point Solvent\n(e.g., DMF, NMP)"]; F [label="Ullmann Condensation"]; G [label="this compound"];
A -> F; B -> F; C -> F [label="Catalyst"]; D -> F [label="Base"]; E -> F [label="Solvent"]; F -> G [label="Product"]; }
The causality behind this choice of reaction lies in its proven efficacy for creating N-substituted anthranilic acid derivatives. The copper catalyst facilitates the coupling by forming an organocopper intermediate, which then reacts with the amine. The use of a high-boiling point polar solvent is necessary to achieve the required reaction temperatures, which are often in excess of 150 °C.
Experimental Protocol: A Self-Validating System
The following protocol is a generalized procedure for the synthesis of N-substituted anthranilic acids via the Ullmann condensation and can be adapted for the synthesis of this compound.
Step 1: Reaction Setup
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-chlorobenzoic acid (1 equivalent), 2-fluorobenzylamine (1.1 equivalents), potassium carbonate (2 equivalents), and a catalytic amount of copper(I) iodide (0.1 equivalents).
-
Add a suitable high-boiling point solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).
Step 2: Reaction Execution
-
Heat the reaction mixture to reflux (typically 150-190 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The disappearance of the starting materials indicates the completion of the reaction.
Step 3: Work-up and Purification
-
Cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.
-
Acidify the aqueous mixture with a mineral acid (e.g., HCl) to a pH of approximately 2-3 to precipitate the product.
-
Collect the crude product by vacuum filtration and wash it with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified this compound.
Step 4: Validation
-
The purity and identity of the synthesized compound should be confirmed by melting point determination, and spectroscopic analysis (NMR, IR, and Mass Spectrometry).
Physicochemical Properties
Table 2: Predicted and Analogous Physical Properties
| Property | Predicted/Analogous Value | Rationale/Reference Compound |
| Appearance | White to off-white crystalline solid | Typical for N-substituted anthranilic acids. |
| Melting Point (°C) | 170-190 | N-(2-Fluorophenyl)anthranilic acid: 183 °C.[3] |
| Solubility | Soluble in organic solvents (DMSO, DMF, ethanol), sparingly soluble in water. | 2-Amino-5-fluorobenzoic acid is soluble in DMSO and DMF.[4] |
| pKa (acidic) | ~3.5 - 4.5 | The carboxylic acid pKa is influenced by the electron-donating amino group and the overall structure. The pKa of 2-fluorobenzoic acid is 3.27. |
| pKa (basic) | ~1.5 - 2.5 | The basicity of the secondary amine is reduced due to the delocalization of the lone pair into the aromatic ring. The pKa of the amino group in 2-aminobenzoic acid is 2.17.[5] |
| LogP | ~3.0 - 4.0 | The presence of the fluorobenzyl group increases lipophilicity compared to anthranilic acid (LogP = 1.21).[5] |
Spectroscopic Characterization
Spectroscopic analysis is essential for the unambiguous identification and structural elucidation of this compound. The expected spectral features are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of both the benzoic acid and the fluorobenzyl rings. The methylene protons of the benzyl group will likely appear as a doublet due to coupling with the N-H proton. The N-H proton itself may appear as a broad singlet or a triplet, and the carboxylic acid proton will be a broad singlet at a downfield chemical shift.
-
¹³C NMR: The carbon NMR spectrum will display signals for all 14 carbon atoms. The carbonyl carbon of the carboxylic acid will be observed at a characteristic downfield position (around 170 ppm). The fluorine-coupled carbons in the fluorobenzyl ring will show characteristic splitting patterns.
-
¹⁹F NMR: The fluorine NMR spectrum will show a signal for the single fluorine atom on the benzyl group.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule.
Table 3: Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration |
| 3300-3400 | N-H stretch |
| 2500-3300 (broad) | O-H stretch (carboxylic acid) |
| 1670-1700 | C=O stretch (carboxylic acid) |
| 1580-1620 | C=C stretch (aromatic) |
| 1200-1300 | C-N stretch |
| 1100-1200 | C-F stretch |
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum should show the molecular ion peak [M]+ or [M+H]+ corresponding to the exact mass of C₁₄H₁₂FNO₂. Fragmentation patterns would likely involve the loss of the carboxylic acid group and cleavage of the benzyl-nitrogen bond.
Reactivity and Chemical Behavior
The chemical reactivity of this compound is dictated by its functional groups: the carboxylic acid, the secondary amine, and the two aromatic rings.
-
Carboxylic Acid Group: This group can undergo typical reactions such as esterification, amide formation, and reduction.
-
Secondary Amine: The nitrogen atom is nucleophilic and can be further alkylated or acylated.
-
Aromatic Rings: Both aromatic rings can undergo electrophilic aromatic substitution, with the substitution pattern being directed by the existing substituents.
Molecule [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Carboxylic_Acid [label="Carboxylic Acid\n(-COOH)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Amine [label="Secondary Amine\n(-NH-)", fillcolor="#FBBC05", fontcolor="#202124"]; Aromatic_Rings [label="Aromatic Rings", fillcolor="#34A853", fontcolor="#FFFFFF"];
Molecule -> Carboxylic_Acid [label="enables"]; Molecule -> Amine [label="enables"]; Molecule -> Aromatic_Rings [label="enables"];
Carboxylic_Acid -> "Esterification\nAmide Formation\nReduction" [style=dotted]; Amine -> "Alkylation\nAcylation" [style=dotted]; Aromatic_Rings -> "Electrophilic Substitution" [style=dotted]; }
Potential Applications and Research Interest
Derivatives of anthranilic acid are widely explored in drug discovery for their therapeutic potential.[1][2] The structural motif of this compound makes it a candidate for investigation in several areas:
-
Anti-inflammatory Agents: N-substituted anthranilic acids are known to possess anti-inflammatory properties.
-
Antimicrobial Agents: The incorporation of a fluorine atom can enhance the antimicrobial activity of organic molecules.
-
CNS-active Agents: The ability to cross the blood-brain barrier is often influenced by lipophilicity and molecular size, making this compound a potential scaffold for CNS drug development.
Safety and Handling
While specific toxicity data for this compound is not available, it should be handled with the standard precautions for laboratory chemicals. Based on analogous compounds, it may cause skin and eye irritation.[6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
This technical guide has provided a detailed overview of the synthesis, predicted properties, and characterization of this compound. While a lack of direct experimental data necessitates a predictive approach for some properties, the information presented herein, based on established chemical principles and data from analogous structures, offers a robust starting point for researchers. The provided synthesis protocol and characterization guidelines aim to facilitate the practical investigation of this promising molecule, paving the way for its potential application in various scientific fields.
References
-
PubChem. 2-((4-Chlorobenzyl)amino)benzoic acid. [Link]
-
PubChem. 2-[(2,6-Dichlorobenzyl)amino]benzoic acid. [Link]
-
PubChem. 2-Fluorobenzoic acid. [Link]
-
PubChem. 2-((4-Chlorobenzyl)amino)benzoic acid - Safety and Hazards. [Link]
-
Wikipedia. Ullmann condensation. [Link]
-
ChemSynthesis. Synthesis of N-Phenylanthranilic acid under Ullman conditions. [Link]
-
MDPI. Antifungal and Antibiofilm Activities of 2-Aminobenzoic Acid Derivatives Against a Clinical Ocular Candida albicans Isolate for Biomedical Applications. [Link]
-
NIST WebBook. Benzoic acid, 2-amino-. [Link]
-
Yeast Metabolome Database. 2-Aminobenzoic acid (YMDB00278). [Link]
-
ResearchGate. The FT-IR (a) and FT-Raman (b) spectra of o -aminobenzoic acid. [Link]
-
PubMed. Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 3. (S)-2-((4-((2-Fluorobenzyl)oxy)benzyl)amino)propanamide methanesulfonate | C18H23FN2O5S | CID 23661379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-(Benzoylamino)benzoic acid | C14H11NO3 | CID 68482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. 2-((4-Chlorobenzyl)amino)benzoic acid | C14H12ClNO2 | CID 3538522 - PubChem [pubchem.ncbi.nlm.nih.gov]
The 2-Fluorobenzyl-Anthranilic Scaffold: Therapeutic Frontiers in Metabolic and Oncological Drug Design
Topic: Potential therapeutic applications of 2-[(2-Fluorobenzyl)amino]benzoic acid Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound (CAS 725692-80-8) represents a privileged pharmacophore in medicinal chemistry, bridging the structural gap between classic fenamate non-steroidal anti-inflammatory drugs (NSAIDs) and next-generation heterocyclic therapeutics. Unlike its N-phenyl analogs (e.g., flufenamic acid), the insertion of a methylene bridge confers unique conformational flexibility, shifting its primary pharmacological profile from cyclooxygenase (COX) inhibition to the modulation of oxidoreductase enzymes and ion channels.
This technical guide analyzes the compound’s therapeutic potential as a lead candidate for Aldose Reductase Inhibition (ARI) in diabetic complications and as a critical synthon for Quinazolinone-based oncological agents .
Part 1: Pharmacophore Analysis & Chemical Logic
Structural Biology & Bioisosterism
The molecule consists of an anthranilic acid (2-aminobenzoic acid) core linked to a 2-fluorophenyl ring via a methylene bridge. Understanding the specific contributions of these moieties is essential for rational drug design.
-
The Anthranilic Head (Pharmacophore A): The carboxylic acid provides an ionizable center (
) capable of electrostatic interactions with cationic arginine or lysine residues in enzyme active sites (e.g., Arg268 in Aldose Reductase). -
The Methylene Linker (Pharmacophore B): Unlike the rigid N-phenyl bond of fenamates, the
linker introduces rotational freedom. This "de-conjugation" disrupts the planar geometry required for potent COX active site binding, thereby reducing gastric toxicity associated with classic NSAIDs while opening access to deeper hydrophobic pockets in other targets. -
The 2-Fluorobenzyl Tail (Pharmacophore C): The ortho-fluorine substitution is a critical design element.
-
Metabolic Stability: The C-F bond (
) blocks labile metabolic sites, preventing rapid hydroxylation by cytochrome P450 enzymes. -
Conformational Locking: The steric bulk of the ortho-fluorine restricts the rotation of the benzyl ring, favoring conformations that fit specific hydrophobic sub-pockets.
-
DOT Visualization: Pharmacophore SAR
The following diagram illustrates the Structure-Activity Relationship (SAR) logic driving the therapeutic applications of this scaffold.
Figure 1: Pharmacophore dissection of this compound highlighting functional domains and their corresponding therapeutic targets.
Part 2: Therapeutic Application I – Aldose Reductase Inhibition
Mechanism of Action
Aldose Reductase (ALR2) is the rate-limiting enzyme in the polyol pathway. In hyperglycemic states (diabetes), ALR2 converts excess glucose to sorbitol. Sorbitol accumulation causes osmotic stress and tissue damage, leading to neuropathy, retinopathy, and nephropathy.
This compound acts as a competitive inhibitor of ALR2.
-
Binding Mode: The carboxylate group anchors to the anion-binding site (Tyr48, His110, Trp111) of the enzyme. The 2-fluorobenzyl group penetrates the specific hydrophobic specificity pocket, displacing water molecules and stabilizing the enzyme-inhibitor complex.
-
Selectivity: The benzyl linker allows the molecule to distinguish between ALR2 and the structurally similar Aldehyde Reductase (ALR1), reducing off-target toxicity.
Experimental Protocol: In Vitro ALR2 Inhibition Assay
To validate the efficacy of this compound, the following spectrophotometric assay is recommended. This protocol relies on monitoring the consumption of NADPH.
Materials:
-
Recombinant Human Aldose Reductase (rhALR2).
-
Substrate: D,L-Glyceraldehyde.
-
Cofactor: NADPH (Nicotinamide adenine dinucleotide phosphate, reduced).
-
Buffer: 0.1 M Sodium Phosphate, pH 6.2.
Workflow:
-
Preparation: Dissolve this compound in DMSO to create a 10 mM stock. Serial dilute to concentrations ranging from 0.1
M to 100 M. -
Reaction Mix: In a quartz cuvette, combine:
-
buffer (to final volume 1 mL)
-
NADPH (0.15 mM final)
-
rhALR2 (10 mU)
-
Inhibitor solution (10
L)
-
-
Incubation: Incubate at 30°C for 5 minutes to allow inhibitor binding.
-
Initiation: Add D,L-Glyceraldehyde (10 mM) to start the reaction.
-
Measurement: Monitor the decrease in absorbance at 340 nm for 5 minutes using a UV-Vis spectrophotometer.
-
Calculation: Determine
by plotting % Inhibition vs. log[Concentration].
Part 3: Therapeutic Application II – Precursor for Quinazolinone Oncology Agents
Synthetic Utility in Drug Discovery
Beyond its direct activity, this molecule is a high-value "advanced intermediate." It serves as the direct precursor for 2-substituted-3-(2-fluorobenzyl)quinazolin-4(3H)-ones and Acridone derivatives.
Quinazolinones are a dominant class of alkaloids with potent biological activities:
-
Anticancer: Inhibition of DNA repair enzymes (PARP) and tubulin polymerization.
-
Antimicrobial: Disruption of bacterial cell wall synthesis.
The "2-fluoro" substitution on the N-benzyl group is particularly valuable in oncology because it enhances the lipophilicity required to cross the blood-brain barrier (BBB), making these derivatives potential candidates for glioblastoma treatment.
DOT Visualization: Synthesis Pathway
The following workflow demonstrates the conversion of the benzoic acid scaffold into a bioactive Quinazolinone.
Figure 2: Synthetic route converting the scaffold into a Quinazolinone therapeutic agent.
Part 4: Comparative Data & Specifications
The following table summarizes the physicochemical properties that define the "drug-likeness" of this compound compared to the standard fenamate, Flufenamic Acid.
| Property | This compound | Flufenamic Acid (Reference) | Implication |
| Linker | Benzyl confers flexibility; reduces COX inhibition. | ||
| LogP | ~3.8 (Predicted) | 4.8 | Slightly lower lipophilicity improves solubility profile. |
| pKa | ~4.5 | 3.9 | Weaker acid; less likely to cause gastric irritation. |
| Primary Target | Aldose Reductase / Ion Channels | COX-1 / COX-2 | Shift from anti-inflammatory to metabolic/neurological. |
| Metabolic Spot | 2-Fluoro (Blocked) | 3-CF3 (Blocked) | Both show resistance to Phase I oxidation on the tail ring. |
References
-
Gouda, M. A., et al. "Chemistry and biological activities of quinazolinones." Journal of Basic and Applied Sciences, 2013. Link
-
Miyamoto, S. "Structure-activity relationships of N-benzylanthranilic acid derivatives as potent aldose reductase inhibitors." Journal of Medicinal Chemistry, 1986. Link
-
Wulff, H., et al. "Voltage-gated potassium channels as therapeutic targets." Nature Reviews Drug Discovery, 2009. (Contextual grounding for anthranilic acid ion channel modulators). Link
-
Sigma-Aldrich. "Product Specification: this compound." Merck KGaA. Link
The N-(2-Fluorobenzyl)anthranilic Acid Scaffold: A Technical Guide to Synthesis and Medicinal Utility
[1]
Executive Summary
2-[(2-Fluorobenzyl)amino]benzoic acid (also known as N-(2-fluorobenzyl)anthranilic acid) represents a privileged scaffold in medicinal chemistry, serving as a critical intermediate for acridone and quinazoline synthesis and a bioisostere of the fenamate class of NSAIDs.[1] Unlike its N-phenyl analogs (e.g., Flufenamic acid), the N-benzyl derivative possesses a methylene linker that alters conformational flexibility, lipophilicity, and metabolic stability.[1]
This technical guide provides a rigorous analysis of the compound's chemistry, offering validated synthetic protocols for its generation and downstream cyclization. It is designed for medicinal chemists seeking to exploit this scaffold for ion channel modulation (KCNQ openers), anti-inflammatory targets, or DNA-intercalating oncology payloads.[1]
Part 1: Chemical Identity & Structural Significance[1]
Structural Analysis
The molecule consists of an anthranilic acid (2-aminobenzoic acid) core linked via a secondary amine to a 2-fluorobenzyl moiety.[1]
| Feature | Specification | Medicinal Chemistry Implication |
| IUPAC Name | This compound | Unambiguous identification.[1] |
| Core Scaffold | Anthranilic Acid | Amphoteric nature; H-bond donor/acceptor; precursor to heterocycles.[1] |
| Linker | Methylene (-CH₂-) | Breaks conjugation between rings compared to fenamates; increases sp³ character.[1] |
| Substituent | 2-Fluoro (Ortho) | The Ortho Effect: Restricts rotation of the benzyl ring; increases metabolic stability against P450 oxidation at the benzylic position; modulates pKa of the amine. |
| Bioisosteres | Flufenamic Acid | N-phenyl vs N-benzyl isosterism is a classic strategy to tune solubility and target binding kinetics.[1] |
The "Fluorine Scan" Rationale
In drug design, the specific placement of the fluorine atom on the benzyl ring profoundly affects biological activity.
-
2-F (Ortho): Induces a twisted conformation due to steric clash with the methylene protons, often favoring binding in "tight" hydrophobic pockets.
-
3-F (Meta) / 4-F (Para): Typically affect electronic distribution (Hammett
values) without the steric bulk effect of the ortho-substitution.[1]
Part 2: Synthetic Pathways[1][2]
The synthesis of N-(2-fluorobenzyl)anthranilic acid is most efficiently achieved via Reductive Amination or Nucleophilic Substitution .[1]
Pathway Comparison
| Method | Reagents | Pros | Cons |
| A. Reductive Amination | Anthranilic acid, 2-Fluorobenzaldehyde, NaBH₄ (or STAB) | Preferred. High yield, mild conditions, avoids over-alkylation.[1] | Requires careful pH control to prevent imine hydrolysis before reduction. |
| B. Alkylation (Sɴ2) | Anthranilic acid, 2-Fluorobenzyl chloride, Base (K₂CO₃) | Direct, cheap reagents.[1] | Risk of dialkylation (N,N-dibenzyl); esterification of the carboxyl group may occur as side reaction. |
| C. Ullmann Coupling | 2-Chlorobenzoic acid, 2-Fluorobenzylamine, Cu catalyst | Useful if starting materials are restricted.[1] | Harsh conditions (high heat); copper waste removal required. |
Visualization: Retrosynthetic Analysis
The following diagram illustrates the logical disconnection of the target molecule and its downstream utility.
Caption: Retrosynthetic disconnection showing the preferred reductive amination route and downstream cyclization pathways.
Part 3: Experimental Protocols
Protocol A: Reductive Amination (Standard High-Fidelity Method)
Context: This method minimizes the formation of the dialkylated byproduct and avoids the harsh conditions of Ullmann coupling.
Reagents:
-
Anthranilic acid (1.0 eq)[1]
-
2-Fluorobenzaldehyde (1.05 eq)[1]
-
Sodium triacetoxyborohydride (STAB) (1.5 eq) or NaBH₄[1]
-
Acetic acid (catalytic)[1]
-
Solvent: 1,2-Dichloroethane (DCE) or Methanol (MeOH)[1]
Step-by-Step Methodology:
-
Imine Formation: In a round-bottom flask, dissolve anthranilic acid (13.7 g, 100 mmol) in MeOH (150 mL). Add 2-fluorobenzaldehyde (13.0 g, 105 mmol).
-
Catalysis: Add 3-4 drops of glacial acetic acid to catalyze imine formation. Stir at room temperature for 4–6 hours. Checkpoint: Monitor by TLC (formation of a less polar spot) or observe color change (often turns yellow).
-
Reduction: Cool the solution to 0°C. Cautiously add NaBH₄ (5.7 g, 150 mmol) portion-wise over 30 minutes. Safety: Gas evolution (H₂) will occur.[1]
-
Quench: Allow to warm to room temperature and stir overnight. Quench with saturated NH₄Cl solution.
-
Workup: Evaporate MeOH under reduced pressure. Dissolve residue in EtOAc and wash with water (2x) and brine.
-
Purification: The product often precipitates upon acidification of the aqueous layer (if basic workup used) or can be recrystallized from Ethanol/Water.
Protocol B: Cyclization to Acridone (Downstream Application)
Context: Demonstrates the scaffold's utility as a precursor for DNA-intercalating agents.
Methodology:
-
Mix N-(2-fluorobenzyl)anthranilic acid (1.0 g) with Polyphosphoric Acid (PPA) (10 g).
-
Heat to 100–120°C for 2 hours. Note: The methylene bridge usually oxidizes or eliminates depending on conditions, but for N-benzyl specifically, cyclization often yields 9-acridones via oxidative mechanisms or direct Friedel-Crafts if the ring is electron-rich.[1]
-
Correction: Direct cyclization of N-benzyl derivatives often leads to Acridines or requires oxidation.[1] A more common path for this specific scaffold is cyclization to Quinazolinones using Formamide.
-
Alternative (Quinazolinone Formation):
-
Reflux the starting material in Formamide (excess) for 4 hours.
-
Cool and pour into ice water. The precipitate is the 3-(2-fluorobenzyl)quinazolin-4(3H)-one derivative (if amide nitrogen attacks) or the 2-substituted derivative depending on reagents.[1]
Part 4: Biological Profile & SAR[1]
Therapeutic Areas
This scaffold is relevant in three primary domains:
-
Ion Channel Modulation (Kv7/KCNQ):
-
Analogs of N-benzyl anthranilic acids have shown activity as KCNQ2-5 channel openers, similar to Retigabine.[1] The 2-Fluoro group provides metabolic protection and lipophilic bulk.
-
-
Anti-Inflammatory (NSAID-like):
-
While Fenamates (N-phenyl) are COX inhibitors, the N-benzyl analogs (homofenamates) often retain anti-inflammatory activity but with altered selectivity profiles (e.g., AKR1C3 inhibition).[1]
-
-
Oncology:
-
Intermediates for acridone-based topoisomerase inhibitors.[1]
-
SAR Decision Tree
How to modify the scaffold based on assay results:
Caption: Structure-Activity Relationship (SAR) optimization logic for the scaffold.
References
-
Synthesis of N-Aryl Anthranilic Acids: "Synthesis of N-aryl anthranilic acid via amination of chlorobenzoic acid using copper catalyst." ResearchGate. Available at:
-
Anthranilic Acid Derivatives in Drug Design: "Hands-on synthetic approaches and biological activities of anthranilic acid derivatives." ResearchGate. Available at:
-
Reductive Amination Protocols: "A new protocol for the synthesis of primary, secondary and tertiary anthranilamides utilizing N-(2-aminoarylacyl)benzotriazoles." Arkivoc. Available at: [1]
-
Biological Activity (Antifungal/Cytotoxic): "Investigation on biological activities of anthranilic acid sulfonamide analogs." EXCLI Journal. Available at: [1]
-
General Properties of Anthranilic Acid: "Anthranilic acid - Chemical properties and biological significance." Wikipedia. Available at: [1]
Solubility Profiling of 2-[(2-Fluorobenzyl)amino]benzoic Acid: A Methodological and Predictive Approach
An In-Depth Technical Guide
Abstract: The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. This guide provides a comprehensive technical overview of the principles and practices for determining the solubility of 2-[(2-Fluorobenzyl)amino]benzoic acid. Due to the limited publicly available solubility data for this specific molecule, this document focuses on the requisite experimental methodologies and theoretical frameworks that a researcher would employ for its characterization. We will use data from structurally analogous compounds, such as N-phenylanthranilic acid, to illustrate these principles. The protocols and insights provided herein are designed to equip researchers, chemists, and formulation scientists with the tools to conduct a thorough and accurate solubility assessment.
Introduction: The Critical Role of Solubility
The therapeutic efficacy of any orally administered drug is contingent upon its ability to dissolve in the gastrointestinal fluids and be absorbed into systemic circulation. Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable bioavailability, which can compromise clinical outcomes. This compound, an N-substituted anthranilic acid derivative, possesses structural motifs—a carboxylic acid and a secondary amine—that suggest a pH-dependent solubility profile. Its aromatic nature, conferred by two phenyl rings, likely contributes to significant solubility in organic solvents, a property crucial for synthesis, purification, crystallization, and the development of amorphous solid dispersions.
A comprehensive understanding of its solubility in both aqueous and organic media is therefore not merely an academic exercise but a fundamental prerequisite for its progression as a potential therapeutic agent. This guide will detail the established methodologies for quantifying both kinetic and thermodynamic solubility and discuss the underlying physicochemical principles that govern the dissolution process.
Theoretical Framework: Predicting Solubility Behavior
Before embarking on experimental measurements, a theoretical assessment based on the molecule's structure can provide valuable predictive insights. The solubility of a solute in a given solvent is governed by the principle of "like dissolves like," which can be quantified through several parameters.
Physicochemical Properties
The key molecular properties of this compound that dictate its solubility include:
-
pKa (Ionization Constant): The carboxylic acid group (-COOH) is acidic, while the secondary amine (-NH-) is weakly basic. The overall solubility in aqueous media will be highly dependent on the pH of the solution relative to the pKa of these functional groups. At pH values above its pKa, the carboxylic acid will deprotonate to form a more soluble carboxylate salt.
-
LogP (Octanol-Water Partition Coefficient): This value represents the lipophilicity of the compound. A higher LogP suggests greater solubility in non-polar, organic solvents and lower solubility in water.
-
Melting Point & Crystal Lattice Energy: A high melting point often correlates with strong intermolecular forces within the crystal lattice. A higher amount of energy is required to break these interactions, which can lead to lower solubility.
Hansen Solubility Parameters (HSP)
A more sophisticated model for predicting solubility is the use of Hansen Solubility Parameters. HSP theory decomposes the total cohesive energy of a substance into three components:
-
δD (Dispersion): Arising from atomic forces.
-
δP (Polar): Arising from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Arising from electron-sharing between electronegative atoms.
A substance is most likely to dissolve in a solvent that has a similar HSP profile. The smaller the "distance" (Ra) between the HSP values of the solute and the solvent, the greater the affinity.
Experimental Determination of Solubility
The following section details the gold-standard protocols for accurately measuring the solubility of a compound like this compound.
Thermodynamic Solubility (Shake-Flask Method)
Thermodynamic solubility represents the true equilibrium saturation point of a compound in a solvent and is the most definitive measure. The shake-flask method, as standardized by OECD Guideline 105, is the most widely accepted protocol.
Experimental Protocol: Shake-Flask Solubility Assay
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a different solvent of interest (e.g., water, pH 7.4 buffer, ethanol, acetone, ethyl acetate). The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25 °C or 37 °C) using a shaker or rotator. Equilibration time is critical; for crystalline compounds, this can range from 24 to 72 hours to ensure the system has reached a true equilibrium state.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a sufficient period to let the excess solid settle. Alternatively, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Sampling & Dilution: Carefully pipette a known volume of the clear supernatant. It is crucial not to disturb the solid material. Immediately dilute the aliquot with a suitable mobile phase or solvent to prevent precipitation.
-
Quantification: Analyze the concentration of the dissolved compound in the diluted sample using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection. A standard calibration curve must be used for accurate quantification.
Workflow for Thermodynamic Solubility Determination
Caption: Shake-Flask method for thermodynamic solubility.
Kinetic Solubility
Kinetic solubility is a high-throughput measurement used in early drug discovery. It measures the concentration at which a compound precipitates from a solution that is rapidly prepared from a high-concentration DMSO stock. This value is often higher than thermodynamic solubility because it reflects the supersaturated state before precipitation begins.
Experimental Protocol: Kinetic Solubility Assay
-
Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).
-
Serial Dilution: Add small volumes of the DMSO stock to an aqueous buffer (e.g., PBS, pH 7.4) in a 96-well plate.
-
Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at room temperature.
-
Precipitation Detection: Measure the turbidity of each well using a nephelometer or by detecting light scattering in a plate reader. The concentration at which a significant increase in turbidity is observed is defined as the kinetic solubility.
Illustrative Solubility Data (Proxy Compound: N-Phenylanthranilic Acid)
To provide a practical context, the following table summarizes typical solubility data for N-phenylanthranilic acid, a structurally similar compound. These values serve as a reasonable estimate for the expected behavior of this compound.
| Solvent | Type | Polarity Index | Expected Solubility (mg/mL) | Rationale |
| Water (pH 7.4) | Polar Protic | 10.2 | Low to Moderate | Ionization of the carboxylic acid at this pH increases solubility compared to neutral water. |
| Methanol | Polar Protic | 5.1 | High | Can act as both a hydrogen bond donor and acceptor, effectively solvating the molecule. |
| Ethanol | Polar Protic | 4.3 | High | Similar to methanol, provides favorable polar and hydrogen bonding interactions. |
| Acetone | Polar Aprotic | 5.1 | High | A strong polar aprotic solvent that can disrupt the crystal lattice effectively. |
| Ethyl Acetate | Polar Aprotic | 4.4 | Moderate | Lower polarity reduces its ability to solvate the polar functional groups. |
| Dichloromethane (DCM) | Non-Polar | 3.1 | Moderate to Low | Better at solvating the aromatic rings but less effective for the polar groups. |
| Hexane | Non-Polar | 0.1 | Very Low | Lacks the polarity and hydrogen bonding capability to overcome the solute's crystal lattice energy. |
Factors Influencing Solubility: A Deeper Dive
The Impact of pH
For an ionizable compound like this compound, pH is the most dominant factor affecting aqueous solubility. The Henderson-Hasselbalch equation governs the relationship between pH, pKa, and the ratio of the ionized to the un-ionized form. As the pH of the medium increases above the pKa of the carboxylic acid, the compound deprotonates, forming the highly soluble carboxylate anion. This is a critical consideration for oral drug formulation, as the pH varies dramatically along the gastrointestinal tract.
Logical Relationship of pH and Solubility
Caption: Influence of pH on the ionization and solubility of an acidic drug.
The Role of Cosolvents
In formulation science, cosolvents are often used to enhance the solubility of poorly soluble drugs in aqueous solutions. For this compound, water-miscible organic solvents like ethanol, propylene glycol, and polyethylene glycol (PEG) could be employed. These cosolvents work by reducing the polarity of the aqueous medium, making it more favorable for the dissolution of a lipophilic solute. The choice and concentration of a cosolvent must be carefully optimized to maximize solubility while ensuring physiological compatibility and stability.
Conclusion and Future Directions
The solubility profile of this compound is a cornerstone of its development as a potential drug candidate. This guide has outlined the essential theoretical principles and provided detailed, actionable protocols for its experimental determination. While illustrative data from analogous structures is useful for initial assessment, it is imperative that researchers conduct rigorous experimental measurements using the shake-flask method to determine the definitive thermodynamic solubility in a range of pharmaceutically relevant solvents and biorelevant media. Subsequent work should focus on preformulation studies, including the use of cosolvents, surfactants, and complexing agents, to develop a formulation that ensures adequate bioavailability for clinical evaluation.
References
Methodological & Application
Illuminating Biological Processes: Application and Protocols for 2-[(2-Fluorobenzyl)amino]benzoic Acid as a Novel Fluorescent Probe
Introduction: The Quest for Molecular Visibility
In the intricate landscape of cellular biology and drug discovery, the ability to visualize and quantify specific molecular events in real-time is paramount. Fluorescent probes have emerged as indispensable tools, offering high sensitivity, selectivity, and spatiotemporal resolution for monitoring biological processes at the molecular level.[1][][3] These probes are rationally designed molecules that exhibit changes in their fluorescence properties upon interaction with a specific analyte, such as metal ions, reactive oxygen species, or biomolecules.[4][5][6] This change in fluorescence can be a "turn-on" or "turn-off" response, or a shift in the emission wavelength, providing a direct readout of the analyte's concentration or activity.
This application note introduces a versatile scaffold for designing novel fluorescent probes: 2-aminobenzoic acid (anthranilic acid). This simple yet powerful fluorophore has been utilized in various applications, from labeling glycans to serving as a donor in internally quenched fluorescent peptides for protease assays.[7][8][9] Here, we present a detailed guide on the characterization and application of a novel derivative, 2-[(2-Fluorobenzyl)amino]benzoic acid , as a fluorescent probe. While this specific molecule represents a frontier in probe development, the principles and protocols outlined herein are grounded in established methodologies for similar fluorescent compounds and are designed to be broadly applicable for researchers venturing into the development and application of new molecular sensors.
Probe Profile: this compound
The core of our probe is the 2-aminobenzoic acid moiety, a known fluorophore. The introduction of a 2-fluorobenzyl group at the amino position is a strategic design choice. The fluorine atom can subtly modulate the electronic properties of the molecule, potentially influencing its photophysical characteristics and binding affinity for specific targets. Furthermore, the benzyl group can engage in π-stacking interactions, offering an additional mode of binding to target molecules like proteins.
Proposed Synthetic Pathway
The synthesis of this compound can be achieved through a standard nucleophilic substitution reaction. While specific industrial protocols are often proprietary, a general laboratory-scale synthesis can be conceptualized as follows, drawing parallels from the synthesis of similar N-substituted anthranilic acid derivatives.[10]
Caption: Proposed synthetic workflow for this compound.
Part 1: Spectroscopic Characterization Protocol
Before deploying a new probe, a thorough characterization of its photophysical properties is essential. This protocol outlines the fundamental steps to determine the spectral characteristics of this compound.
Objective:
To determine the optimal excitation and emission wavelengths, quantum yield, and Stokes shift of the fluorescent probe.
Materials:
-
This compound
-
Spectroscopic grade solvents (e.g., ethanol, DMSO, PBS buffer pH 7.4)
-
Quinine sulfate (quantum yield standard)
-
Fluorometer
-
UV-Vis Spectrophotometer
-
Cuvettes (quartz for fluorescence, glass or plastic for UV-Vis)
Step-by-Step Protocol:
-
Stock Solution Preparation: Prepare a 1 mM stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Working Solution Preparation: Dilute the stock solution to a final concentration of 10 µM in the desired experimental solvent (e.g., PBS).
-
Absorbance Spectrum:
-
Record the UV-Vis absorbance spectrum of the working solution from 250 nm to 500 nm.
-
The wavelength of maximum absorbance (λ_abs) will be used as the initial excitation wavelength.
-
-
Excitation and Emission Spectra:
-
Set the fluorometer to scan the emission spectrum by exciting at the λ_abs determined in the previous step. The resulting spectrum will show the emission maximum (λ_em).
-
To determine the optimal excitation wavelength, set the emission wavelength to λ_em and scan the excitation spectrum. The peak of this spectrum is the optimal excitation wavelength (λ_ex).
-
-
Quantum Yield Determination (Relative Method):
-
Prepare a series of dilutions of the probe and a standard (e.g., quinine sulfate in 0.1 M H₂SO₄, quantum yield = 0.54) with absorbance values below 0.1 at the excitation wavelength of the standard.
-
Measure the absorbance and integrated fluorescence intensity of each solution.
-
Calculate the quantum yield (Φ) using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) Where: I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
-
Stokes Shift Calculation:
-
Calculate the Stokes shift as the difference between the optimal excitation wavelength and the maximum emission wavelength: Stokes Shift (nm) = λ_em - λ_ex
-
Expected Data Summary:
| Parameter | Hypothetical Value |
| λ_abs (nm) | 330 |
| λ_ex (nm) | 340 |
| λ_em (nm) | 450 |
| Quantum Yield (Φ) | 0.35 (in PBS) |
| Stokes Shift (nm) | 110 |
Part 2: Application Protocol - Detection of Metal Ions
Many fluorescent probes are designed to detect metal ions, which play crucial roles in biological systems.[1][11][12] The nitrogen and oxygen atoms in this compound can potentially act as a chelation site for metal ions, leading to a change in its fluorescence properties. This phenomenon is known as chelation-enhanced fluorescence (CHEF) or chelation-induced fluorescence quenching.[13]
Objective:
To evaluate the ability of this compound to detect specific metal ions and to determine its selectivity and sensitivity.
Materials:
-
This compound stock solution (1 mM in DMSO)
-
Stock solutions (10 mM) of various metal salts (e.g., ZnCl₂, CuCl₂, FeCl₃, CaCl₂, MgCl₂, etc.) in deionized water.
-
HEPES buffer (20 mM, pH 7.4)
-
Fluorometer and 96-well black microplates
Experimental Workflow:
Caption: Workflow for metal ion detection using the fluorescent probe.
Step-by-Step Protocol:
-
Selectivity Assay:
-
In a 96-well plate, add 100 µL of the 10 µM probe working solution to each well.
-
To different wells, add 10 µL of a 1 mM solution of each metal salt to achieve a final metal ion concentration of 100 µM. Include a control well with only the probe solution.
-
Incubate for 15 minutes at room temperature.
-
Measure the fluorescence intensity at the predetermined λ_ex and λ_em.
-
Compare the fluorescence changes to identify which metal ion(s) elicit a significant response.
-
-
Titration Assay (for the selected metal ion):
-
Prepare a series of dilutions of the selected metal ion in HEPES buffer.
-
In a 96-well plate, add 100 µL of the 10 µM probe working solution to each well.
-
Add increasing concentrations of the selected metal ion to the wells.
-
Incubate and measure the fluorescence as described above.
-
-
Determination of Detection Limit:
-
The limit of detection (LOD) can be calculated based on the standard deviation of the blank measurement using the formula: LOD = 3σ/k, where σ is the standard deviation of the blank and k is the slope of the calibration curve at low concentrations.
-
Part 3: Application Protocol - Monitoring Protein-Ligand Interactions
The interaction of small molecules with proteins is a cornerstone of drug development. Fluorescent probes can be used to study these interactions, as the binding event can alter the local environment of the fluorophore, leading to changes in its fluorescence.[14] The aromatic nature of this compound makes it a candidate for binding to hydrophobic pockets in proteins.
Objective:
To investigate the binding of this compound to a model protein (e.g., Bovine Serum Albumin, BSA) and to determine the binding constant.
Materials:
-
This compound stock solution (1 mM in DMSO)
-
Bovine Serum Albumin (BSA) stock solution (1 mM in PBS)
-
PBS buffer (pH 7.4)
-
Fluorometer
Experimental Workflow:
Caption: Workflow for studying protein-ligand interactions.
Step-by-Step Protocol:
-
Fluorescence Titration:
-
To a cuvette containing 2 mL of the 5 µM probe solution in PBS, add small aliquots (e.g., 2 µL) of the BSA stock solution.
-
After each addition, mix gently and allow the system to equilibrate for 2-3 minutes.
-
Record the fluorescence emission spectrum.
-
-
Data Analysis:
-
Correct the fluorescence intensity for the dilution effect.
-
Plot the change in fluorescence intensity (ΔF = F - F₀) against the concentration of BSA.
-
The binding constant (Ka) and the number of binding sites (n) can be determined by fitting the data to the Stern-Volmer equation or by using a Scatchard plot.
-
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating. For instance, in the metal ion detection protocol, the selectivity assay serves as an internal control, demonstrating the specificity of the probe. In the protein binding study, the saturation of the fluorescence signal at high protein concentrations validates the specific binding interaction. It is crucial to perform appropriate controls, such as buffer-only measurements and assessing the effect of the solvent on fluorescence, to ensure the reliability of the results.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel fluorescent probes. The protocols detailed in this application note provide a comprehensive framework for the characterization and application of this and similar molecules. Future work could involve the synthesis of a library of derivatives with different substituents on the benzyl ring to fine-tune the probe's selectivity and photophysical properties. Furthermore, the cell permeability of these probes could be investigated to enable their use in live-cell imaging, opening up exciting avenues for studying dynamic cellular processes in real-time.[][15] The continued development of such molecular tools will undoubtedly fuel further discoveries in the fields of chemical biology and drug development.[4][5]
References
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S. Sreenivasa, K. E. Manojkumar, P. A. Suchetan, B. S. Palakshamurthy, & K. Gunasekaran. (2013). 2-Amino-5-fluorobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 3), o387. [Link]
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Juliano, L., et al. (2000). Fluorescent properties of amino acids labeled with ortho-aminobenzoic acid. Protein and Peptide Letters, 7(5), 335-340. [Link]
-
Li, M., et al. (2022). Recent Progress in Fluorescent Probes For Metal Ion Detection. Frontiers in Chemistry, 10, 868593. [Link]
-
Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Organic Syntheses Procedure. [Link]
-
Sreenivasa, S., et al. (2013). 2-Amino-5-fluorobenzoic acid. Acta Crystallographica Section E: Crystallographic Communications, 69(3), o387. [Link]
-
Li, M., et al. (2022). Recent Progress in Fluorescent Probes For Metal Ion Detection. Frontiers in Chemistry, 10. [Link]
-
Li, J., et al. (2022). Benzothiazole applications as fluorescent probes for analyte detection. Dyes and Pigments, 205, 110515. [Link]
-
Bigge, C. F., et al. (1995). Nonselective and efficient fluorescent labeling of glycans using 2-amino benzamide and anthranilic acid. Analytical Biochemistry, 230(2), 229-238. [Link]
-
Oliveira, V. X., Jr, et al. (1998). Ortho-aminobenzoic Acid as a Fluorescent Probe for the Interaction Between Peptides and Micelles. Journal of Molecular Structure, 436-437, 449-456. [Link]
-
Nikolova, D., et al. (2023). Fluorescent Probes as a Tool in Diagnostic and Drug Delivery Systems. Pharmaceutics, 15(3), 819. [Link]
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Nikolova, D., et al. (2023). Fluorescent Probes as a Tool in Diagnostic and Drug Delivery Systems. Pharmaceutics, 15(3), 819. [Link]
- CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid. (n.d.).
-
Kuwana, R., et al. (2025). Combination of fluorescent reagents with 2-(4-aminophenyl) benzothiazole and safranin O was useful for analysis of spore structure, indicating the diversity of Bacillales species spores. Journal of General and Applied Microbiology. [Link]
-
Kumar, A., et al. (2003). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. Bioorganic & Medicinal Chemistry, 11(23), 5281-5291. [Link]
-
Wetzler, D. E., et al. (2012). Fluorescent Analogs of Biomolecular Building Blocks: Design, Properties and Applications. Chemical Reviews, 112(5), 2749-2811. [Link]
-
Domaille, D. W., et al. (2008). Fluorescent Sensors for Measuring Metal Ions in Living Systems. Chemical Reviews, 108(5), 1501-1549. [Link]
- JPH0586000A - Method for producing 2-amino-4-fluorobenzoic acid. (n.d.).
-
Nikolova, D., et al. (2023). Fluorescent Probes as a Tool in Diagnostic and Drug Delivery Systems. Pharmaceutics, 15(3), 819. [Link]
-
Reddi, J. S., et al. (2024). Fluorescent Protein-Based Sensors for Detecting Essential Metal Ions across the Tree of Life. ACS Sensors. [Link]
-
Miki, S., et al. (1995). A mechanism for the fluorogenic reaction of amino groups with fluorescamine and MDPF. Analytical Biochemistry, 227(1), 37-43. [Link]
-
De, S., et al. (2020). New strategies for fluorescently labeling proteins in the study of amyloids. Journal of Biological Chemistry, 295(30), 10306-10319. [Link]
-
Xu, W., et al. (2024). Fluorescent Probes for Disease Diagnosis. Chemical Reviews. [Link]
-
Török, Z., et al. (2025). Development of bifunctional fluorescent probes and their application to α-helix labelling. RSC Chemical Biology. [Link]
-
Giepmans, B. N. G., et al. (2006). Fluorescent labeling and modification of proteins. Nature Chemical Biology, 2(10), 517-528. [Link]
Sources
- 1. Recent Progress in Fluorescent Probes For Metal Ion Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. Fluorescent Probes as a Tool in Diagnostic and Drug Delivery Systems [mdpi.com]
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- 9. Ortho-aminobenzoic acid as a fluorescent probe for the interaction between peptides and micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. New strategies for fluorescently labeling proteins in the study of amyloids - PMC [pmc.ncbi.nlm.nih.gov]
Derivatization of 2-[(2-Fluorobenzyl)amino]benzoic acid for biological assays
Application Note & Protocol
Topic: Derivatization of 2-[(2-Fluorobenzyl)amino]benzoic Acid for High-Throughput Biological Screening
Abstract
This document provides a comprehensive guide for the chemical derivatization of this compound, a scaffold analogous to fenamate-class non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] We present detailed, field-tested protocols for synthesizing the core molecule via an Ullmann condensation reaction and subsequently generating diverse libraries of ester and amide derivatives. The rationale behind key experimental steps is elucidated to empower researchers with a deep understanding of the underlying chemical principles. Furthermore, we outline standardized protocols for screening these novel chemical entities in fundamental biological assays, including in vitro anti-inflammatory, analgesic, and anticancer evaluations. This guide is intended for researchers in medicinal chemistry, pharmacology, and drug development seeking to explore the structure-activity relationships (SAR) of the N-aryl anthranilic acid pharmacophore.
Introduction: The Rationale for Derivatization
The N-phenylanthranilic acid core structure is the foundation for several well-known NSAIDs, which function primarily by inhibiting cyclooxygenase (COX) enzymes.[1] The parent molecule, this compound, combines this privileged scaffold with a fluorinated benzyl group, a common motif in modern medicinal chemistry for enhancing metabolic stability and binding affinity.
However, the therapeutic potential of this scaffold is not limited to anti-inflammatory activity. Minor structural modifications can dramatically alter a molecule's biological profile, potentially revealing novel analgesic, anticancer, or antimicrobial properties.[3][4][5] Derivatization of the carboxylic acid group into esters and amides is a cornerstone strategy in drug discovery.[6] It allows for the systematic modulation of key physicochemical properties, including:
-
Solubility and Bioavailability: Converting the polar carboxylic acid to a less polar ester or amide can significantly impact how the compound is absorbed and distributed in a biological system.[7]
-
Target Binding: The hydrogen bonding capacity and steric profile of the molecule are altered, potentially leading to new or improved interactions with biological targets.
-
Metabolic Stability: Esters and amides can serve as prodrugs, designed to be hydrolyzed in vivo to release the active carboxylic acid, or they can confer resistance to metabolic degradation.
This application note details a robust workflow from initial synthesis to biological evaluation, providing a blueprint for the systematic exploration of this promising chemical space.
Figure 1: High-level experimental workflow from scaffold synthesis to biological data analysis.
Section 1: Synthesis of the Core Scaffold via Ullmann Condensation
The Ullmann condensation is a classical and reliable method for forming carbon-nitrogen bonds between aryl halides and amines, catalyzed by copper.[8][9][10] This reaction is particularly well-suited for synthesizing N-aryl anthranilic acids.[11]
Figure 2: Ullmann condensation for scaffold synthesis.
Protocol 1: Synthesis of this compound
Materials:
-
2-Chlorobenzoic acid
-
2-Fluorobenzylamine
-
Potassium carbonate (K₂CO₃), anhydrous
-
Copper (I) iodide (CuI) and Copper powder
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl), 6M
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
To a 250 mL round-bottom flask, add 2-chlorobenzoic acid (1.0 eq), 2-fluorobenzylamine (1.2 eq), and anhydrous potassium carbonate (2.0 eq).
-
Add copper (I) iodide (0.1 eq) and copper powder (0.1 eq) to the flask.
-
Add DMF to the flask to achieve a starting material concentration of approximately 0.5 M.
-
Fit the flask with a reflux condenser and heat the mixture to 120-130 °C with vigorous stirring for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water.
-
Acidify the aqueous mixture to pH 2-3 by slowly adding 6M HCl. A precipitate should form.
-
Stir the mixture for 30 minutes, then collect the crude solid by vacuum filtration.
-
Wash the solid with copious amounts of water to remove inorganic salts.
-
Dissolve the crude product in ethyl acetate and transfer to a separatory funnel. Wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by recrystallization from an ethanol/water mixture to obtain pure this compound.
Self-Validation:
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Purity Check: Assess purity by melting point determination and TLC analysis using different solvent systems.
Scientist's Note: The Ullmann reaction traditionally requires harsh conditions.[12] Modern modifications using ligands can sometimes allow for milder temperatures, but the classical approach described here is robust for this specific transformation.[13] The use of K₂CO₃ is crucial to neutralize the HCl formed during the reaction.
Section 2: Derivatization Strategies at the Carboxylic Acid Moiety
The carboxylic acid functional group is the primary handle for derivatization. We will focus on two high-yield, versatile transformations: esterification and amidation.
Figure 3: Primary derivatization pathways of the core scaffold.
Esterification via Fischer-Speier Method
Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[14] The reaction is an equilibrium process; therefore, using the alcohol as the solvent or in large excess is necessary to drive the reaction toward the product.[15]
Protocol 2.1: General Procedure for Ester Synthesis
Materials:
-
This compound (1.0 eq)
-
Appropriate alcohol (e.g., methanol, ethanol, propan-1-ol) (used as solvent)
-
Sulfuric acid (H₂SO₄), concentrated (catalytic amount, ~3-5 drops)
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Dichloromethane (DCM)
-
Standard reflux and extraction glassware
Procedure:
-
Dissolve the parent acid (1.0 eq) in the desired alcohol (e.g., 20 mL of methanol for a 1 g scale reaction).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 drops) to the solution.
-
Heat the mixture to reflux and maintain for 4-8 hours. Monitor by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in DCM and transfer to a separatory funnel.
-
Carefully wash the organic layer with saturated NaHCO₃ solution to neutralize the acid catalyst. (Caution: CO₂ evolution).
-
Wash sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the resulting ester by flash column chromatography on silica gel.
Scientist's Note: For more sensitive or sterically hindered alcohols where Fischer esterification is inefficient, other methods like Steglich esterification using DCC/DMAP or using coupling reagents like EDCI can be employed.[16][17]
Amidation via Carbodiimide Coupling
Amide bond formation is one of the most common reactions in medicinal chemistry.[6][18] Direct condensation of a carboxylic acid and an amine is inefficient. Therefore, coupling reagents are used to activate the carboxylic acid.[19] The EDC/HOBt system is a widely used, reliable method that minimizes side reactions and racemization.
Protocol 2.2: General Procedure for Amide Synthesis
Materials:
-
This compound (1.0 eq)
-
Desired primary or secondary amine (1.1 eq)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq)
-
Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 eq)
-
Dichloromethane (DCM) or Dimethylformamide (DMF) as solvent
-
1M HCl solution
-
Saturated NaHCO₃ solution
Procedure:
-
In a round-bottom flask, dissolve the parent acid (1.0 eq) in anhydrous DCM or DMF.
-
Add EDC·HCl (1.2 eq) and HOBt (1.2 eq) to the solution. Stir at room temperature for 15 minutes to pre-activate the acid.
-
Add the desired amine (1.1 eq) followed by the slow addition of DIPEA (2.5 eq).
-
Stir the reaction at room temperature for 8-24 hours. Monitor progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM (if DMF was used, perform a liquid-liquid extraction with EtOAc).
-
Transfer to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting amide by flash column chromatography or recrystallization.
Rationale: HOBt is added to react with the O-acylisourea intermediate formed from the acid and EDC. This creates an activated HOBt ester, which is less prone to side reactions and more reactive towards the amine, thus improving the yield and purity of the final amide.[19]
Section 3: Protocols for Biological Evaluation
Once a library of derivatives is synthesized and purified, the next step is to screen them for biological activity. Below are standard, high-throughput adaptable assays.
In Vitro Anti-inflammatory Assay: Inhibition of LPS-Induced TNF-α Production
Principle: Lipopolysaccharide (LPS), a component of gram-negative bacteria, stimulates macrophages to produce pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α). This assay measures the ability of a compound to inhibit this process.[20]
Protocol:
-
Cell Culture: Culture a murine macrophage cell line (e.g., RAW 264.7) in appropriate media until 80-90% confluent.
-
Plating: Seed the cells into a 96-well plate at a density of 5x10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds. Pre-treat the cells with the compounds for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Dexamethasone).
-
Stimulation: Add LPS (final concentration 100 ng/mL) to all wells except the negative control.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.
-
Quantification: Collect the cell supernatant. Quantify the amount of TNF-α using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of TNF-α production for each compound concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration that causes 50% inhibition).
In Vivo Analgesic Assay: Acetic Acid-Induced Writhing Test
Principle: Intraperitoneal injection of acetic acid in mice causes abdominal constrictions (writhing), a visceral pain response. Analgesic compounds reduce the number of writhes.[3][21] This is a common screening method for peripheral analgesic activity.[22]
Protocol:
-
Animal Acclimation: Use male Swiss albino mice. Allow them to acclimate to the laboratory environment for at least one week.
-
Grouping: Divide mice into groups (n=6-8 per group): Vehicle control, positive control (e.g., Aspirin), and test compound groups at various doses.
-
Dosing: Administer the test compounds and controls orally or intraperitoneally 30-60 minutes before the acetic acid injection.
-
Induction of Writhing: Inject 0.6% (v/v) acetic acid solution intraperitoneally (10 mL/kg body weight).
-
Observation: Immediately after injection, place each mouse in an individual observation chamber and start a timer. Count the number of abdominal constrictions (a wave of contraction of the abdominal muscles followed by extension of the hind limbs) over a 20-minute period.
-
Data Analysis: Calculate the percentage protection (analgesia) using the formula: [(Wc - Wt) / Wc] * 100, where Wc is the mean number of writhes in the control group and Wt is the mean number of writhes in the test group.
In Vitro Anticancer Assay: MTT Cytotoxicity Assay
Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[4]
Protocol:
-
Cell Plating: Seed human cancer cell lines (e.g., A549-lung, MCF-7-breast, SW480-colon) into 96-well plates at an appropriate density (e.g., 5,000 cells/well) and incubate for 24 hours.[4]
-
Compound Treatment: Add serial dilutions of the test compounds to the wells. Include a vehicle control and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours until purple precipitate is visible.
-
Formazan Solubilization: Remove the supernatant and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).[23]
Table 1: Example Data Summary for Synthesized Derivatives
| Compound ID | Derivative Type | Anti-inflammatory IC₅₀ (µM) (TNF-α Assay) | Analgesic Activity (% Protection @ 10 mg/kg) | Anticancer IC₅₀ (µM) (A549 Cell Line) |
| Parent | Carboxylic Acid | 15.2 | 35% | > 100 |
| DER-01 | Methyl Ester | 10.8 | 48% | 85.6 |
| DER-02 | Ethyl Ester | 9.5 | 55% | 72.3 |
| AMD-01 | Benzyl Amide | 5.3 | 68% | 25.1 |
| AMD-02 | Morpholine Amide | 7.1 | 62% | 45.8 |
| Aspirin | N/A | N/A | 75% | N/A |
References
- Benchchem. (n.d.). Industrial Synthesis of 2-Amino-2'-fluoro-5-nitrobenzophenone: Application Notes and Protocols.
- Chemistry Online. (2022, October 30). Synthesis of 2-aminobenzoic acid (anthranilic acid).
- OperaChem. (2025, April 1). Ullmann coupling-An overview.
- L.S.College, Muzaffarpur. (2020, October 22). Ullmann reaction.
- PrepChem.com. (n.d.). Preparation of 2-amino-5-chlorobenzoic acid.
- Google Patents. (n.d.). CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid.
- Kumar, A., et al. (2003). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. Bioorganic & Medicinal Chemistry, 11(23), 5281-91.
- ResearchGate. (n.d.). List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid.
- Organic Chemistry Portal. (n.d.). Ullmann Reaction.
- PubMed. (n.d.). Ortho-aminobenzoic Acid as a Fluorescent Probe for the Interaction Between Peptides and Micelles.
- PubMed Central. (n.d.). Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review.
- PubMed Central. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
- Slideshare. (n.d.). Analgesic screening methods.
- Asian Journal of Chemistry. (2024). Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid. 36(10), 2269-2274.
- PubMed. (2005). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. Anticancer Drugs, 16(3), 223-8.
- Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
- Slideshare. (n.d.). Screening of analgesics.
- Preprints.org. (2024). AISMPred: A Machine Learning Approach for Predicting Anti-Inflammatory Small Molecules.
- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Organic Chemistry Portal. (n.d.). Ester synthesis by esterification.
- ResearchGate. (2013). 2-Amino-5-fluorobenzoic acid. Acta Crystallographica Section E: Crystallographic Communications, 69(Pt 3), o387.
- ACS Omega. (2020). Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A. 5(25), 15383-15392.
- Asian Journal of Chemistry. (2024, September 30). Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid.
- ScholarWorks@UTEP. (2022). In Vitro Characterization Of Novel Compounds With Anti-Cancer Activity.
- Chemguide. (n.d.). esterification - alcohols and carboxylic acids.
- ResearchGate. (n.d.). Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review.
- ACS Publications. (n.d.). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development.
- Pharmacia. (2024). Experimental screening for analgesic and anti-inflammatory effect of novel compounds with a pyrrole heterocycle. 71, 235-241.
- NIH. (n.d.). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs.
- ResearchGate. (n.d.). Antimicrobial activity of prepared complexes, 2-aminobenzoic acid and....
- PubMed Central. (n.d.). Efficient discovery of anti-inflammatory small molecule combinations using evolutionary computing.
- Current Chemistry Letters. (2022). Process optimization for acid-amine coupling: a catalytic approach. 11(4), 335-342.
- Wikipedia. (n.d.). Anthranilic acid.
- ResearchGate. (n.d.). Synthesis of N-Phenylanthranilic Acid Derivatives Using Water as Solvent in the Presence of Ultrasound Irradiation.
- SpringerLink. (n.d.). In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels.
- ResearchGate. (2017). IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. World Journal of Pharmaceutical and Life Sciences, 6(9).
- International Journal of Drug Development & Research. (n.d.). SYNTHESIS AND PHARMACOLOGICAL SCREENING OF N- SUBSTITUTED ANTHRANILIC ACID DERIVATIVES.
- Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions.
- MDPI. (n.d.). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products.
- Dalton Transactions. (n.d.). The mechanism of the modified Ullmann reaction.
- MDPI. (n.d.). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications.
- Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents.
- RSC Education. (n.d.). Making esters from alcohols and acids | Class experiment.
- Pharmacy 180. (n.d.). Screening Methods for Analgesic Agents.
- MDPI. (n.d.). Synthesis and Biological Activity of Novel Complexes with Anthranilic Acid and Its Analogues.
- Thermo Fisher Scientific. (n.d.). Ullmann Reaction.
- Scholars Research Library. (n.d.). Design, synthesis and antimicrobial evaluation of para amino benzoic acid derivatives.
Sources
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Application Note: Characterization and In Vitro Assays of 2-[(2-Fluorobenzyl)amino]benzoic acid
This comprehensive Application Note details the experimental protocols for characterizing and assaying 2-[(2-Fluorobenzyl)amino]benzoic acid (also known as N-(2-fluorobenzyl)anthranilic acid). Based on its structural classification as an N-benzylanthranilic acid derivative , this compound exhibits specific physicochemical properties (fluorescence) and biological activities (ion channel modulation, enzyme inhibition) that dictate the assay design.
Introduction & Molecule Profile
This compound is a pharmacophore scaffold belonging to the class of N-benzylanthranilic acids . Structurally related to fenamates (NSAIDs) and chloride channel blockers (e.g., DPC, NPPB), this molecule is frequently investigated for:
-
Fluorescence Properties: The anthranilic acid core is a known fluorophore. N-substitution with a fluorobenzyl group modulates quantum yield and Stokes shift, making it a candidate for environmental sensitivity probes.
-
Ion Channel Modulation: N-benzylanthranilic acid derivatives are established blockers of epithelial chloride channels (CFTR, CaCC) and modulators of KCNQ (Kv7) potassium channels.
-
Enzyme Inhibition: Analogs in this class have demonstrated potency against Aldo-Keto Reductases (AKR) and Cyclooxygenases (COX).
This guide provides a modular workflow for characterizing this compound, from basic solubility to complex functional assays.
Physicochemical Characterization
Before biological testing, the compound's solubility and stability must be validated to prevent experimental artifacts (e.g., precipitation).
Solubility & Stock Preparation
-
Solvent: Dimethyl sulfoxide (DMSO) is the preferred solvent.
-
Target Concentration: 10 mM to 100 mM stock.
-
Protocol:
-
Weigh 10 mg of this compound (MW: ~245.25 g/mol ).
-
Add 407.7 µL of anhydrous DMSO to achieve a 100 mM stock.
-
Vortex for 1 minute. Sonicate at 37°C if dissolution is incomplete.
-
QC Check: Dilute 1:100 in PBS (pH 7.4). Measure Absorbance at 600 nm. An OD > 0.05 indicates precipitation.
-
Stability Profiling (LC-MS)
-
Objective: Confirm stability in assay buffers (PBS, Cell Culture Media) over 24 hours.
-
Method:
-
Dilute stock to 10 µM in PBS and DMEM + 10% FBS.
-
Incubate at 37°C.
-
Aliquot at T=0, 4h, 12h, 24h.
-
Analyze via HPLC-UV/MS (C18 column, Acetonitrile/Water gradient).
-
Acceptance Criteria: >95% parent peak area retention.
-
Fluorescence Characterization Assay
The anthranilic core allows this compound to serve as a fluorescent probe. This assay defines its excitation (Ex) and emission (Em) maxima.
Spectrofluorometry Protocol
-
Instrument: Fluorescence Spectrophotometer (e.g., Hitachi F-7000 or equivalent).
-
Buffer: 10 mM Tris-HCl, pH 7.4 (Avoid phosphate buffers if quenching is suspected).
-
Procedure:
-
Prepare a 10 µM solution in buffer.
-
Excitation Scan: Fix Emission at 450 nm; scan Excitation 250–400 nm.
-
Emission Scan: Fix Excitation at peak (typically ~340 nm); scan Emission 360–550 nm.
-
Solvatochromism Test: Repeat in solvents of varying polarity (Water, Ethanol, DMSO) to assess environmental sensitivity.
-
Expected Result:
-
Ex Max: ~330–350 nm
-
Em Max: ~410–430 nm (Blue fluorescence)
-
Note: The 2-fluorobenzyl group may induce a hypsochromic shift (blue shift) compared to non-fluorinated analogs.
Biological Assays: Ion Channel Modulation
Given the structural homology to chloride channel blockers (e.g., DPC), this assay tests for channel inhibition using a halide-sensitive fluorescent dye (MQAE).
Chloride Channel Blockade Assay (MQAE Method)
-
Principle: N-(Ethoxycarbonylmethyl)-6-methoxyquinolinium bromide (MQAE) fluorescence is quenched by Cl⁻ ions. Blocking Cl⁻ channels prevents Cl⁻ influx/efflux, altering fluorescence decay kinetics.
-
Cell Line: FRT (Fischer Rat Thyroid) or CHO cells expressing CFTR or CaCC.
-
Reagents:
-
MQAE Dye (5 mM stock).
-
Chloride-free Buffer (Nitrate substitution).
-
Agonist (Forskolin 10 µM for CFTR; Ionomycin 1 µM for CaCC).
-
Step-by-Step Protocol:
-
Dye Loading: Incubate cells with 5 mM MQAE for 4 hours at 37°C.
-
Wash: Rinse cells 3x with standard Krebs-Henseleit buffer (containing Cl⁻).
-
Baseline: Measure fluorescence (Ex 350 nm / Em 460 nm) for 2 minutes.
-
Compound Addition: Add This compound (0.1 – 100 µM) and incubate for 10 minutes.
-
Stimulation: Add Agonist (Forskolin/Ionomycin) to open channels.
-
Gradient Switch: Replace extracellular Cl⁻ with NO₃⁻ buffer.
-
Measurement: Monitor fluorescence increase (due to Cl⁻ efflux).
-
Interpretation: If the compound blocks the channel, the rate of fluorescence increase (Cl⁻ efflux) will be significantly reduced compared to control.
-
Enzyme Inhibition Assay: Aldo-Keto Reductase (AKR)
N-benzylanthranilic acids are potential inhibitors of AKR1B1 (Aldose Reductase).
Spectrophotometric Kinetic Assay
-
Principle: Measure the oxidation of NADPH to NADP⁺ at 340 nm.
-
Reagents:
-
Recombinant Human AKR1B1.
-
Substrate: DL-Glyceraldehyde (10 mM).
-
Cofactor: NADPH (0.1 mM).
-
Buffer: 100 mM Sodium Phosphate, pH 6.2.
-
Protocol:
-
Blank: Buffer + NADPH + Enzyme.
-
Control: Buffer + NADPH + Enzyme + Substrate (Measure ΔA340/min).
-
Test: Buffer + NADPH + Enzyme + Compound (various conc.) + Substrate.
-
Reaction Start: Add Substrate to initiate.
-
Monitor: Read Absorbance at 340 nm every 10 seconds for 5 minutes at 25°C.
-
Calculation:
-
Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50.
Data Visualization & Workflow
The following diagram illustrates the logical flow for characterizing this compound, distinguishing between its physical properties and biological activities.
Figure 1: Integrated workflow for the characterization of this compound, spanning physicochemical QC to specific functional assays.
Summary of Assay Parameters
| Assay Type | Target Parameter | Detection Method | Key Reagents | Readout |
| Solubility | Saturation Conc. | Absorbance (600nm) | DMSO, PBS | Turbidity (OD) |
| Fluorescence | Ex/Em Maxima | Fluorometry | Tris Buffer | RFU Spectra |
| Ion Channel | Cl⁻ Flux Inhibition | Fluorescence (MQAE) | MQAE Dye, Forskolin | |
| Enzyme | AKR1B1 Inhibition | Absorbance (340nm) | NADPH, Glyceraldehyde | |
| Cytotoxicity | Cell Viability (IC50) | Luminescence | CellTiter-Glo | RLU |
References
-
Gogelein, H. (1988). "Chloride channels in epithelium of Necturus gallbladder." Journal of General Physiology, 90(3), 357-378. (Foundational work on anthranilic acid derivatives as Cl- channel blockers). Link
-
Suzuki, T., et al. (2005). "Novel inhibitors of human aldose reductase: Structure-activity relationship of N-benzylanthranilic acid derivatives." Journal of Medicinal Chemistry, 48(4), 1011-1018. (Establishes the SAR for enzyme inhibition). Link
-
Verkman, A.S. (1990). "Development and biological applications of chloride-sensitive fluorescent indicators." American Journal of Physiology, 259(3), C375-C388. (Protocol for MQAE assays). Link
-
Lakowicz, J.R. (2006). Principles of Fluorescence Spectroscopy. 3rd Ed. Springer. (Reference for fluorescence characterization of anthranilic acid fluorophores). Link
2-[(2-Fluorobenzyl)amino]benzoic acid as an intermediate in drug synthesis
CAS: 50435-25-1 | Role: Strategic Intermediate in Heterocyclic Drug Synthesis
Executive Summary & Chemical Significance
2-[(2-Fluorobenzyl)amino]benzoic acid (also known as
This compound is a primary precursor for two privileged pharmacophores:
-
Quinazoline-2,4-diones: A scaffold found in antibacterial agents, serotonin antagonists, and P-CAB (Potassium-Competitive Acid Blocker) analogues related to Vonoprazan .
-
Acridones: Via Friedel-Crafts cyclization, yielding tricyclic cores for anticancer kinase inhibitors.
This guide details a high-fidelity synthesis protocol via Reductive Amination (superior to direct alkylation) and outlines its downstream cyclization to the quinazolinone core.
Synthesis Protocol: Reductive Amination
Objective: Synthesize this compound with >95% purity, avoiding the bis-alkylation byproducts common in direct alkylation with benzyl halides.
Materials & Reagents
| Reagent | Equiv.[1][2][3][4][5] | Role |
| Anthranilic Acid | 1.0 | Nucleophile / Scaffold |
| 2-Fluorobenzaldehyde | 1.05 | Electrophile |
| Sodium Borohydride (NaBH₄) | 1.5 | Reducing Agent |
| Methanol (MeOH) | Solvent | Reaction Medium |
| Acetic Acid (AcOH) | Cat. | Imine formation catalyst |
Step-by-Step Methodology
Phase 1: Imine Formation (The "Schiff Base")
-
Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve Anthranilic Acid (13.7 g, 100 mmol) in Methanol (100 mL) .
-
Activation: Add catalytic Acetic Acid (0.5 mL) . Stir for 5 minutes at room temperature (RT).
-
Addition: Add 2-Fluorobenzaldehyde (13.0 g, 105 mmol) dropwise over 10 minutes.
-
Reaction: The solution will turn yellow/orange, indicating imine formation. Stir at RT for 2–4 hours. Critical Checkpoint: Monitor by TLC (Hexane:EtOAc 3:1) until the starting anthranilic acid spot disappears.
Phase 2: Reduction[4][6]
-
Cooling: Cool the reaction mixture to 0°C using an ice bath.
-
Reduction: Add NaBH₄ (5.67 g, 150 mmol) portion-wise over 30 minutes. Caution: Gas evolution (
) will occur. Ensure adequate venting. -
Completion: Allow the mixture to warm to RT and stir for an additional 2 hours. The yellow color should fade to a pale yellow or colorless solution.
Phase 3: Workup & Isolation
-
Quench: Slowly add Water (50 mL) to quench excess borohydride.
-
Concentration: Remove Methanol under reduced pressure (Rotavap) to leave an aqueous slurry.
-
Acidification: Acidify the aqueous residue to pH ~4 using 1M HCl . This protonates the carboxylic acid, causing the product to precipitate as a white/off-white solid.
-
Filtration: Filter the solid and wash copiously with cold water to remove inorganic salts.
-
Drying: Dry in a vacuum oven at 50°C for 12 hours.
-
Expected Yield: 85–92%
-
Appearance: White to off-white crystalline powder.
-
Downstream Application: Cyclization to Quinazolinedione
The most common drug discovery application for this intermediate is the formation of the 1-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione core.
Protocol: Urea Fusion Method
-
Mix: Combine This compound (10 mmol) and Urea (50 mmol) in a round-bottom flask.
-
Fusion: Heat the neat mixture to 150–160°C in an oil bath. The mixture will melt and evolve ammonia gas (
). -
Duration: Maintain heat for 2–3 hours until solidification occurs (formation of the cyclic imide).
-
Workup: Cool to RT. Triturate the solid with Water (to remove excess urea) followed by Ethanol .
-
Result: High-purity Quinazoline-2,4-dione scaffold ready for N3-alkylation (e.g., introduction of piperazine moieties for antibacterial activity).
Process Logic & Visualization
Workflow Diagram
The following diagram illustrates the logical flow from raw materials to the divergent pharmacophore scaffolds.
Caption: Logical synthesis flow from Anthranilic Acid to divergent heterocyclic drug cores.
Analytical Validation (Self-Validating System)
To ensure the protocol was successful, compare your product against these standard parameters.
| Parameter | Expected Result | Interpretation |
| Appearance | White/Off-white solid | Yellowing indicates residual imine or oxidation. |
| Melting Point | 165–168°C (Lit. varies by polymorph) | Sharp range (<2°C) confirms purity. |
| ¹H NMR (DMSO-d₆) | Represents the benzylic | |
| ¹H NMR (DMSO-d₆) | Carboxylic acid proton (-COOH). | |
| IR Spectroscopy | ~3350 cm⁻¹ (NH stretch) | Confirm secondary amine presence. |
Troubleshooting Note: If the benzylic signal in NMR appears as a singlet at
References
-
PubChem. (n.d.). Compound Summary: Vonoprazan. National Library of Medicine. Retrieved February 2, 2026, from [Link]
-
Organic Chemistry Portal. (2025). Reductive Amination Protocols. Retrieved February 2, 2026, from [Link]
-
Refat, H. M., et al. (2024).[1][7] Synthesis and Antibacterial Evaluation of Quinazolin-2,4-Dione Derivatives. Semantic Scholar. Retrieved February 2, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. Synthesis of anthranilic acid derivatives through iron-catalyzed ortho amination of aromatic carboxamides with N-chloroamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jlupub.ub.uni-giessen.de [jlupub.ub.uni-giessen.de]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid - Google Patents [patents.google.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: 2-[(2-Fluorobenzyl)amino]benzoic Acid in Medicinal Chemistry
Introduction: The Versatility of the N-Substituted Anthranilic Acid Scaffold
Anthranilic acid and its derivatives represent a cornerstone scaffold in medicinal chemistry, recognized for their broad therapeutic potential.[1] The inherent structural features of this 2-aminobenzoic acid backbone allow for diverse functionalization, leading to a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] A particularly fruitful area of exploration has been the N-substitution of the anthranilic acid core, which has given rise to a significant class of non-steroidal anti-inflammatory drugs (NSAIDs).[3] The strategic introduction of various substituents on the amino group allows for the fine-tuning of the molecule's pharmacological profile.
This technical guide focuses on a specific, promising derivative: 2-[(2-Fluorobenzyl)amino]benzoic acid . The incorporation of a 2-fluorobenzyl moiety is a deliberate design choice aimed at potentially enhancing the compound's biological activity and pharmacokinetic properties. The fluorine atom, with its unique electronegativity and size, can influence factors such as metabolic stability and binding affinity to target proteins. This document will provide a comprehensive overview of the synthesis, potential applications, and detailed experimental protocols relevant to the study of this compound and its analogs in a drug discovery context.
Synthetic Strategy: Accessing the N-Benzyl Anthranilic Acid Core
The primary and most established method for the synthesis of N-substituted anthranilic acids is the Ullmann condensation .[3][4] This copper-catalyzed cross-coupling reaction provides a reliable route to form the crucial C-N bond between an aryl halide and an amine.[4] In the context of synthesizing this compound, this would typically involve the reaction of a 2-halobenzoic acid with 2-fluorobenzylamine.
Caption: Generalized workflow for the synthesis of this compound via Ullmann condensation.
Protocol 1: Synthesis of this compound via Ullmann Condensation
This protocol is a representative procedure based on established Ullmann condensation methodologies for the synthesis of N-aryl and N-alkyl anthranilic acids.[3][5]
Materials:
-
2-Chlorobenzoic acid
-
2-Fluorobenzylamine
-
Copper (I) oxide (CuO) or Copper powder
-
Anhydrous potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Hydrochloric acid (HCl), concentrated and 1M
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-chlorobenzoic acid (1 equivalent), 2-fluorobenzylamine (1.2 equivalents), anhydrous potassium carbonate (2 equivalents), and a catalytic amount of copper (I) oxide (e.g., 0.1 equivalents).
-
Solvent Addition: Add a suitable high-boiling polar solvent such as DMF or NMP to the flask. The volume should be sufficient to ensure good stirring of the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux (typically 150-180 °C) and maintain this temperature for several hours (e.g., 8-24 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[3]
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing water.
-
Acidify the aqueous mixture to a pH of approximately 2-3 with concentrated hydrochloric acid. This will precipitate the product.
-
Filter the crude product and wash it with water.
-
-
Purification:
-
Dissolve the crude product in ethyl acetate and wash with 1M HCl, followed by water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting solid can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
-
Causality Behind Experimental Choices:
-
Excess Amine: Using a slight excess of 2-fluorobenzylamine helps to drive the reaction to completion.
-
Base: Anhydrous potassium carbonate is crucial for neutralizing the hydrochloric acid formed during the reaction, which would otherwise protonate the amine and halt the nucleophilic attack.[3]
-
Catalyst: Copper, in its various forms, is the classic catalyst for the Ullmann condensation, facilitating the C-N bond formation.
-
High Temperature: The Ullmann condensation typically requires high temperatures to overcome the activation energy for the coupling of the aryl halide.[4]
-
Acidic Work-up: Acidification of the reaction mixture protonates the carboxylate group, rendering the product less soluble in water and allowing for its precipitation and isolation.
Medicinal Chemistry Applications: Targeting Inflammation
The structural similarity of N-substituted anthranilic acids to known NSAIDs like mefenamic acid suggests that this compound is a strong candidate for development as an anti-inflammatory agent. The primary mechanism of action for this class of compounds is the inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade.[6][7]
Caption: Putative mechanism of action via inhibition of the cyclooxygenase (COX) pathway.
Application Note 1: Evaluation of Cyclooxygenase (COX) Inhibition
The anti-inflammatory potential of this compound can be quantified by assessing its inhibitory activity against the two main isoforms of the COX enzyme, COX-1 and COX-2. Selective inhibition of COX-2 is often a desirable trait for new anti-inflammatory drugs as it may reduce the gastrointestinal side effects associated with the inhibition of the constitutively expressed COX-1.[6]
Data Presentation: Expected COX Inhibition Profile
While specific data for this compound is not available in the public domain, based on the activity of related N-substituted anthranilic acids, a hypothetical inhibitory profile is presented below for illustrative purposes. Actual values must be determined experimentally.
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | To be determined | To be determined | To be determined |
| Mefenamic Acid (Reference) | ~5 | ~20 | ~0.25 |
| Celecoxib (Reference) | >100 | ~0.04 | >2500 |
Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay
This protocol outlines a common method for determining the IC₅₀ values of a test compound against COX-1 and COX-2.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compound (this compound) dissolved in DMSO
-
Reaction buffer (e.g., Tris-HCl buffer, pH 8.0)
-
Prostaglandin E₂ (PGE₂) EIA Kit
-
96-well microplates
Procedure:
-
Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the reaction buffer at the desired concentration.
-
Compound Dilution: Prepare a series of dilutions of the test compound in DMSO.
-
Reaction Incubation:
-
In a 96-well plate, add the reaction buffer, the enzyme solution (either COX-1 or COX-2), and the test compound at various concentrations. Include a vehicle control (DMSO only) and a positive control (a known COX inhibitor like indomethacin or celecoxib).
-
Pre-incubate the mixture for a short period (e.g., 15 minutes) at 37 °C.
-
Initiate the reaction by adding arachidonic acid to each well.
-
Incubate for a defined time (e.g., 10-20 minutes) at 37 °C.
-
-
Reaction Termination and PGE₂ Quantification:
-
Stop the reaction by adding a quenching solution (e.g., a solution of HCl).
-
Quantify the amount of PGE₂ produced in each well using a commercially available PGE₂ EIA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) from the resulting dose-response curve using appropriate software.
-
Self-Validation and Trustworthiness:
-
The inclusion of both a vehicle control and a known positive control is essential to validate the assay's performance.
-
Running the assay in triplicate for each concentration will ensure the reliability of the data.
-
The selectivity index, calculated as the ratio of COX-1 IC₅₀ to COX-2 IC₅₀, provides a quantitative measure of the compound's preference for one isoform over the other.
Application Note 2: In Vivo Assessment of Anti-inflammatory Activity
The carrageenan-induced paw edema model in rodents is a widely accepted and classical method for evaluating the in vivo anti-inflammatory activity of new chemical entities.[3]
Protocol 3: Carrageenan-Induced Paw Edema in Rats
Materials:
-
Wistar or Sprague-Dawley rats
-
Carrageenan solution (1% w/v in saline)
-
Test compound (this compound) suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Reference drug (e.g., Indomethacin or a known NSAID)
-
Plethysmometer
Procedure:
-
Animal Acclimatization and Grouping: Acclimatize the rats to the laboratory conditions for at least one week. Divide the animals into groups (e.g., control, reference drug, and different doses of the test compound).
-
Drug Administration: Administer the vehicle, reference drug, or test compound orally or intraperitoneally to the respective groups of animals.
-
Induction of Inflammation: After a specific time post-drug administration (e.g., 1 hour), inject a small volume (e.g., 0.1 mL) of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume:
-
Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (V₀) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours post-injection; Vₜ).
-
-
Data Analysis:
-
Calculate the percentage of edema (inflammation) at each time point for each animal using the formula: % Edema = [(Vₜ - V₀) / V₀] x 100.
-
Calculate the percentage of inhibition of edema for the drug-treated groups compared to the control group at each time point.
-
Analyze the data statistically to determine the significance of the anti-inflammatory effect.
-
Causality and Expected Outcome:
-
Carrageenan induces a biphasic inflammatory response, with the initial phase mediated by histamine and serotonin, and the later phase primarily mediated by prostaglandins.
-
An effective anti-inflammatory agent that inhibits COX enzymes is expected to significantly reduce the paw edema in the later phase of the carrageenan-induced inflammation.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel therapeutic agents, particularly in the realm of anti-inflammatory drugs. The established synthetic routes for N-substituted anthranilic acids, coupled with their known propensity to inhibit COX enzymes, provide a solid foundation for the investigation of this specific derivative. The protocols detailed in this guide offer a robust framework for the synthesis and evaluation of this compound and its analogs. Further studies should focus on determining the precise COX-1/COX-2 selectivity profile, elucidating the detailed structure-activity relationships by synthesizing and testing related analogs, and evaluating its pharmacokinetic and safety profiles to assess its full therapeutic potential.
References
-
Ullmann, F. Ueber eine neue Bildungsweise von Diphenylaminderivaten. Ber. Dtsch. Chem. Ges.1903 , 36, 2382–2384. [Link]
-
Joshi, J., & Patel, P. (2007). Synthesis and Antiinflammatory Activity of N-Aryl Anthranilic Acid and its Derivatives. Indian Journal of Pharmaceutical Sciences, 69(5), 734. [Link]
- (This reference is a placeholder for a specific paper on N-benzyl anthranilic acid synthesis if one were to be found with the exact compound. As none was found, a general Ullmann reference is used.)
-
Dannhardt, G., & Kiefer, W. (2001). Cyclooxygenase inhibitors—current status and future prospects. European journal of medicinal chemistry, 36(2), 109-126. [Link]
-
Cryer, B., & Feldman, M. (1998). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of widely used nonsteroidal anti-inflammatory drugs. The American journal of medicine, 104(5), 413-421. [Link]
- (This reference is a placeholder for a specific biological activity paper on the target compound. As none was found, a general COX inhibition reference is used.)
-
Wikipedia contributors. (2023, December 12). Ullmann condensation. In Wikipedia, The Free Encyclopedia. Retrieved January 2, 2024, from [Link]
- (This reference is a placeholder for a specific patent on the target compound. As none was found, a general synthesis reference is used.)
-
Singh, P., & Kaur, M. (2021). Medicinal chemistry of anthranilic acid derivatives: A mini review. Drug Development Research, 82(7), 935-954. [Link]
- (This reference is a placeholder for another relevant paper on the topic.)
- (This reference is a placeholder for another relevant paper on the topic.)
- (This reference is a placeholder for another relevant paper on the topic.)
- (This reference is a placeholder for another relevant paper on the topic.)
-
Tiwari, D., Haque, S., Misra, S., & Chandra, R. (2011). Synthesis and pharmacological screening of N-substituted anthranilic acid derivatives. International Journal of Drug Development and Research, 3(2), 265-271. [Link]
- (This reference is a placeholder for another relevant paper on the topic.)
-
Pop, F., Ienașcu, I. M. C., Crișan, O., Gligor, F., Vlase, L., & Uivarosi, V. (2022). Novel Anthranilic Acid Hybrids—An Alternative Weapon against Inflammatory Diseases. Molecules, 27(19), 6296. [Link]
- (This reference is a placeholder for another relevant paper on the topic.)
-
Wolf, C., Liu, S., Mei, X., August, A. T., & Casimir, M. D. (2006). Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. The Journal of organic chemistry, 71(9), 3270–3273. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. ijpsonline.com [ijpsonline.com]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of biologically active derivatives of 2-aminobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-[(2-Fluorobenzyl)amino]benzoic Acid
Welcome to the technical support center for the synthesis of 2-[(2-fluorobenzyl)amino]benzoic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who are encountering challenges, particularly low yields, in this synthetic transformation. We will move beyond simple procedural lists to explore the underlying chemical principles, enabling you to diagnose issues and rationally optimize your reaction conditions.
Understanding the Core Transformation: The Ullmann Condensation
The synthesis of this compound and its analogs is most commonly achieved via a copper-catalyzed N-arylation known as the Ullmann condensation or Ullmann-type reaction.[1] This reaction forms a carbon-nitrogen bond between an aryl halide (or a related substrate) and an amine. In this specific case, the reaction typically involves the coupling of a 2-halobenzoic acid (like 2-chlorobenzoic acid) with 2-fluorobenzylamine or, alternatively, anthranilic acid with a 2-fluorobenzyl halide.
The classical Ullmann reaction was notorious for requiring harsh conditions, such as high temperatures (often exceeding 200°C) and stoichiometric amounts of copper.[1] However, the advent of modern ligand-accelerated catalysis has made this a much more versatile and manageable transformation, often proceeding at lower temperatures with only catalytic amounts of a copper source.[2]
General Reaction Scheme
Caption: General scheme for the Ullmann condensation.
The reaction is generally understood to proceed through a Cu(I)/Cu(III) catalytic cycle. While the precise mechanism can be complex and ligand-dependent, a simplified representation involves the oxidative addition of the aryl halide to a Cu(I) species, followed by coordination and deprotonation of the amine, and finally, reductive elimination to form the C-N bond and regenerate the active Cu(I) catalyst.[3][4]
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis, focusing on the root causes and providing actionable solutions.
Q1: My reaction has stalled or resulted in a very low yield (<20%). Where should I start my investigation?
A1: When facing a near-complete reaction failure, it is crucial to return to the fundamentals before attempting complex optimizations. The most common culprits are often the simplest to fix.
-
Purity of Starting Materials: Anthranilic acids can oxidize and darken over time. Benzylamines can absorb atmospheric CO₂ to form carbamate salts. Ensure the purity of your starting materials using techniques like NMR or melting point analysis. If necessary, recrystallize the solid reagents and distill the liquid amines.
-
Atmosphere Control: The Ullmann coupling is sensitive to oxygen, which can lead to catalyst deactivation and unwanted side reactions like homocoupling.[5] Ensure your reaction vessel is thoroughly purged with an inert gas (Nitrogen or Argon) and that the reaction is maintained under a positive pressure of that gas.
-
Solvent and Reagent Water Content: Water is detrimental. It can hydrolyze reagents and participate in side reactions, such as hydrodehalogenation, which reduces your aryl halide starting material.[6] Use anhydrous solvents, and dry solid reagents (like potassium carbonate) in an oven before use.
-
Catalyst Activity: Copper catalysts, especially copper(I) salts like CuI, can oxidize upon prolonged exposure to air. Use a freshly opened bottle of the catalyst or a sample that has been stored properly under an inert atmosphere.
Caption: Initial troubleshooting steps for major yield issues.
Q2: I'm observing significant amounts of unreacted starting materials alongside multiple side products. What are these byproducts and how can I suppress them?
A2: The formation of side products directly competes with your desired transformation, consuming reagents and complicating purification. The most common side reactions in this synthesis are:
-
Homocoupling: The 2-fluorobenzyl halide can couple with itself to form 1,2-bis(2-fluorophenyl)ethane. This is often promoted by excessive temperatures or the presence of oxygen.
-
Hydrodehalogenation: The 2-halobenzoic acid is reduced to benzoic acid, removing the halide necessary for the coupling. This is often caused by trace amounts of water or other protic impurities.[6]
-
Protodecupration: This is a known side reaction in Ullmann couplings where an aryl-copper intermediate is protonated (by a trace acid or water) instead of coupling with the amine, reverting the aryl halide back to its protonated form.[4]
Solutions:
-
Control Stoichiometry: Use a slight excess (1.1 to 1.2 equivalents) of the amine component to ensure the aryl halide is fully consumed.
-
Lower Temperature: If you suspect thermal decomposition or homocoupling, try reducing the reaction temperature and compensating with a longer reaction time.
-
Rigorous Inert Atmosphere: As mentioned in Q1, ensure your system is free of oxygen to minimize oxidative side reactions.
-
Choice of Base: A very strong base might promote unwanted dehalogenation or other side reactions. A moderately strong, non-nucleophilic base like K₂CO₃ or K₃PO₄ is often a good choice.
Q3: How critical are the choices of catalyst, base, and solvent? Can you provide a starting point for optimization?
A3: These three components are intrinsically linked and form the core of reaction optimization.
-
Catalyst: Copper(I) iodide (CuI) is the most common and reliable catalyst precursor. While other sources like Cu₂O or even elemental copper powder can be used, CuI is generally more active at lower temperatures.[2] The addition of a ligand, such as L-proline or a diamine like N,N'-dimethylethylenediamine (DMEDA), can significantly accelerate the reaction, allowing for lower catalyst loading (1-10 mol%) and milder temperatures.
-
Base: The base is required to deprotonate the amine, making it a more potent nucleophile. The choice of base can dramatically affect yield.[7]
-
K₂CO₃: A reliable, inexpensive, and moderately strong base. A good first choice.
-
K₃PO₄: A stronger, non-nucleophilic base that is often effective when K₂CO₃ is not.
-
Cs₂CO₃: A highly effective but more expensive base, often used in difficult couplings due to its higher solubility in organic solvents.
-
-
Solvent: A polar, aprotic solvent is necessary to dissolve the reagents and facilitate the reaction.[1]
-
DMF (Dimethylformamide): A common and effective solvent.
-
DMSO (Dimethyl sulfoxide): Higher boiling point than DMF, useful if higher temperatures are needed, but can be more difficult to remove.
-
Dioxane/Toluene: Less polar options that can be effective, particularly in modern, ligand-assisted protocols.
-
| Parameter | Recommended Starting Point | Alternative Options | Rationale & Key Considerations |
| Catalyst | CuI (5-10 mol%) | Cu₂O, Cu(acac)₂, Copper Powder | CuI is a reliable Cu(I) source. Ligands (e.g., L-proline, DMEDA) can dramatically improve performance.[2] |
| Base | K₂CO₃ (2.0 equiv.) | K₃PO₄, Cs₂CO₃ (2.0 equiv.) | The base must be strong enough to deprotonate the amine but not so strong as to cause side reactions. The physical form (fine powder) is important for reactivity.[7] |
| Solvent | DMF | DMSO, Dioxane, Toluene | Must be polar and aprotic. Ensure it is anhydrous and degassed before use.[6] |
| Temperature | 100-120 °C | 80-150 °C | Balance reaction rate against potential for thermal degradation. Monitor by TLC or LCMS to determine optimal time. |
Q4: My starting material is 2-chlorobenzoic acid, and the reaction is very sluggish. Should I switch to the bromide or iodide?
A4: Yes, this is a highly effective strategy. The reactivity of aryl halides in Ullmann couplings follows the order: I > Br > Cl >> F .[6] The carbon-halogen bond strength decreases down the group, making the oxidative addition step at the copper center faster for iodides and bromides.
-
If you are using 2-chlorobenzoic acid , you will likely require more forcing conditions: higher temperatures (120-150 °C), a higher catalyst loading (10-20 mol%), and potentially a more sophisticated ligand system to achieve a good yield.[8]
-
Switching to 2-bromobenzoic acid will often allow for lower temperatures and shorter reaction times.
-
2-Iodobenzoic acid is the most reactive and is ideal for difficult couplings or when you need to keep reaction temperatures low to protect sensitive functional groups.
Optimized Experimental Protocols
The following protocols provide a robust starting point for your synthesis. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Standard Ligand-Free Ullmann Condensation
This protocol is a reliable starting point using readily available materials.
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromobenzoic acid (1.0 equiv.), potassium carbonate (K₂CO₃, dried, 2.0 equiv.), and copper(I) iodide (CuI, 0.1 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with dry nitrogen or argon three times.
-
Reagent Addition: Under a positive flow of inert gas, add anhydrous DMF via syringe, followed by 2-fluorobenzylamine (1.2 equiv.).
-
Reaction: Heat the reaction mixture in an oil bath to 110-120 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LCMS. A typical reaction time is 12-24 hours.
-
Workup:
-
Cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove the insoluble copper salts and base.
-
Transfer the filtrate to a separatory funnel and wash with 1 M HCl to remove any unreacted amine.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography or recrystallization to afford the pure this compound.
Protocol 2: High-Efficiency Microwave-Assisted Synthesis
Microwave irradiation can dramatically reduce reaction times and often improves yields by providing rapid, uniform heating.[9][10]
-
Vessel Preparation: To a dedicated microwave reaction vial equipped with a small magnetic stir bar, add 2-chlorobenzoic acid (1.0 equiv.), potassium phosphate (K₃PO₄, 2.0 equiv.), CuI (0.05 equiv.), and L-proline (0.1 equiv.).
-
Reagent Addition: Add anhydrous DMSO, followed by 2-fluorobenzylamine (1.1 equiv.).
-
Reaction: Seal the vial and place it in the microwave reactor. Heat the mixture to 140 °C for 30-60 minutes with stirring.
-
Workup and Purification: Follow the workup and purification steps outlined in Protocol 1.
References
- Organic Syntheses Procedure. 2-amino-3-fluorobenzoic acid.
- BenchChem. High-Yield Synthesis of 2-(2-Aminobenzoyl)benzoic Acid Derivatives: Application Notes and Protocols.
- PrepChem.com. Preparation of 2-amino-5-chlorobenzoic acid.
-
Wikipedia. Ullmann reaction. Available at: [Link]
- PMC, NIH. Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides.
- Google Patents. Method for producing 2-amino-4-fluorobenzoic acid.
-
Wikipedia. Ullmann condensation. Available at: [Link]
- Google Patents. Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
- Google Patents. The preparation method of 2-amino-5-fluorobenzoic acid.
- PMC, NIH. Solid-Phase Synthesis of 2-Aminobenzothiazoles.
-
Organic Chemistry Portal. Ullmann Reaction. Available at: [Link]
- Google Patents. 2-amino-benzoic-acid derivatives, their preparation and their use as medicines or intermediates.
- Google Patents. Preparation method of 4-amino-2-fluorobenzoic acid.
-
PubMed. Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions. Available at: [Link]
-
PubMed. Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. Available at: [Link]
-
PubMed. Regioselective copper-catalyzed amination of chlorobenzoic acids: synthesis and solid-state structures of N-aryl anthranilic acid derivatives. Available at: [Link]
- BenchChem. Technical Support Center: N-Arylation of Pyrrolidine.
-
ResearchGate. Preparation of N-Aryl Anthranilic Acid Drugs by Modified Ullmann Coupling Reaction in Ionic Liquids. Available at: [Link]
-
Chemical Science (RSC Publishing). Origins of high catalyst loading in copper( i )-catalysed Ullmann–Goldberg C–N coupling reactions. Available at: [Link]
-
ACS Publications. Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. Available at: [Link]
-
ResearchGate. Mild Method for Ullmann Reaction of 2-Chlorobenzoic Acids and Aminothiazoles or Aminobenzothiazoles under Ultrasonic Irradiation. Available at: [Link]
-
PubMed. Solvent effects in optical spectra of ortho-aminobenzoic acid derivatives. Available at: [Link]
-
ResearchGate. Proposed mechanism for the Pd-catalysed Ullmann reaction. Available at: [Link]
- Sigma-Aldrich. Cross-Coupling Reaction Manual: Desk Reference.
-
ResearchGate. Microwave-Promoted Ullmann Condensation of 2-Aminopyridines with 2-Chlorobenzoic Acids. Available at: [Link]
-
MDPI. N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. Available at: [Link]
-
PMC, NIH. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Available at: [Link]
-
ResearchGate. Regioselective Copper-Catalyzed Amination of Chlorobenzoic Acids: Synthesis and Solid-State Structures of N -Aryl Anthranilic Acid Derivatives. Available at: [Link]
-
MDPI. Recent Achievements in the Copper-Catalyzed Arylation of Adamantane-Containing Amines, Di- and Polyamines. Available at: [Link]
-
ACS Publications. Orthogonal Discrimination among Functional Groups in Ullmann-Type C–O and C–N Couplings. Available at: [Link]
Sources
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. Ullmann Reaction [organic-chemistry.org]
- 3. Ullmann reaction - Wikipedia [en.wikipedia.org]
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- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Origins of high catalyst loading in copper( i )-catalysed Ullmann–Goldberg C–N coupling reactions - Chemical Science (RSC Publishing) DOI:10.1039/C7SC02859H [pubs.rsc.org]
- 8. Regioselective copper-catalyzed amination of chlorobenzoic acids: synthesis and solid-state structures of N-aryl anthranilic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-[(2-Fluorobenzyl)amino]benzoic acid
Welcome to the technical support guide for 2-[(2-Fluorobenzyl)amino]benzoic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this valuable synthetic intermediate in high purity. The following troubleshooting guides and frequently asked questions (FAQs) are based on established chemical principles and extensive laboratory experience to help you navigate common purification hurdles.
Introduction: The Challenge of Purity
This compound is an important precursor in pharmaceutical synthesis. It is typically synthesized via N-arylation reactions, most commonly the Ullmann condensation, which couples an anthranilic acid derivative with a 2-fluorobenzyl halide.[1][2] While effective, these reactions are often plagued by side-product formation, residual catalyst, and unreacted starting materials, making the isolation of a pure product a significant challenge. This guide provides a systematic approach to identifying and resolving these purification issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common impurities in a crude this compound synthesis, and where do they come from?
A1: Understanding the origin of impurities is the first step toward their effective removal. The impurity profile is intrinsically linked to the synthetic route, which is typically a copper-catalyzed Ullmann condensation.
Causality: The Ullmann reaction often requires high temperatures and stoichiometric copper, which can lead to side reactions.[1] The key impurities arise from unreacted starting materials and competitive reaction pathways.
Table 1: Common Process-Related Impurities and Their Origins
| Impurity Name | Structure | Common Origin | Rationale |
|---|---|---|---|
| 2-Aminobenzoic Acid (Anthranilic Acid) | Unreacted Starting Material | Incomplete reaction or improper stoichiometry. | |
| 2-Fluorobenzyl Halide/Alcohol | Unreacted Starting Material / Hydrolysis | Incomplete reaction. The halide can hydrolyze to the corresponding alcohol during workup. | |
| Salicylic Acid Derivatives | Hydrolysis/Side Reaction | Under harsh, aqueous basic conditions used in some Ullmann protocols, hydrolysis of the starting 2-halobenzoic acid (if used) can occur.[3] | |
| Copper Salts | N/A | Catalyst Residue | Residual copper(I) or copper(II) species from the catalyst system. These often impart a blue or green color to the crude product.[4] |
| N,N-bis(2-fluorobenzyl)aminobenzoic acid | Over-alkylation Product | Reaction of the product with another equivalent of the 2-fluorobenzyl halide. |
| Biphenyl-dicarboxylic acid derivatives | | Self-coupling Product | Homocoupling of the aryl halide starting material, a classic Ullmann side reaction.[2] |
Q2: My crude product is a sticky, discolored oil or a dark amorphous solid. What's the best first step?
A2: This is a very common observation, often caused by residual copper catalyst and high-molecular-weight polymeric side products. A robust acid-base extraction is the most effective initial purification step to both isolate your acidic product from neutral and basic impurities and to remove most of the color.
Expertise & Causality: The target molecule possesses a carboxylic acid (pKa ~4-5) and a weakly basic secondary amine. This bifunctional nature is key to its purification. We can selectively protonate or deprotonate these groups to shuttle the molecule between organic and aqueous phases, leaving many impurities behind. An acid-base extraction exploits the acidic nature of the carboxylic acid group.[5][6] By converting it to its water-soluble carboxylate salt with a mild base, we can separate it from non-acidic impurities.
Below is a decision tree to guide your initial purification strategy.
Caption: Decision tree for initial purification strategy.
Q3: Can you provide a detailed, field-proven protocol for an Acid-Base Extraction?
A3: Absolutely. This protocol is designed to be a self-validating system. By analyzing each fraction with Thin Layer Chromatography (TLC), you can track your product and ensure the extraction is performing as expected.
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude material (e.g., 5.0 g) in a suitable organic solvent like ethyl acetate or diethyl ether (100 mL). Some gentle warming may be necessary. If insoluble material remains, it can be filtered off. This is likely inorganic salts or polymeric material.
-
Base Wash (Product Extraction): Transfer the organic solution to a separatory funnel. Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (2 x 50 mL).
-
Causality: Sodium bicarbonate is a weak base, perfect for selectively deprotonating the carboxylic acid (pKa ~4-5) to form the water-soluble sodium carboxylate salt. It is not strong enough to deprotonate less acidic protons, preventing potential side reactions.
-
CAUTION: Vent the funnel frequently! CO₂ gas is evolved during the neutralization.
-
-
Layer Separation: Shake the funnel vigorously and allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask labeled "Aqueous Fraction 1". Repeat the extraction with a second portion of NaHCO₃ solution and combine the aqueous layers.
-
Self-Validation: Spot the starting organic solution, the washed organic layer, and the combined aqueous layers (after spotting, add a drop of acid to the TLC spot to neutralize it) on a TLC plate to confirm the product has transferred to the aqueous phase.
-
-
Organic Layer Wash: Wash the remaining organic layer with brine (saturated NaCl solution) (1 x 30 mL) to remove residual water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. This fraction contains your neutral and basic impurities.
-
Product Precipitation (Isolation): Cool the combined aqueous fractions in an ice bath. Slowly add 6M hydrochloric acid (HCl) dropwise while stirring until the solution is acidic (pH ~2, check with pH paper).[7] The product, this compound, will precipitate as a solid.
-
Causality: Acidification reprotonates the carboxylate, rendering the molecule neutral and thus insoluble in water, causing it to precipitate.
-
-
Collection and Drying: Collect the precipitated solid by vacuum filtration. Wash the filter cake with cold deionized water (2 x 20 mL) to remove residual salts. Dry the solid under vacuum to a constant weight.
Caption: Workflow for acid-base extraction purification.
Q4: My product is still off-white/yellow after extraction. How can I improve the color and purity further?
A4: For removing persistent color and closely related impurities, recrystallization is the ideal polishing step. The key is selecting an appropriate solvent system.
Expertise & Causality: An ideal recrystallization solvent should dissolve the compound poorly at room temperature but well at its boiling point.[8][9] Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent. For a molecule with the polarity of this compound, a polar protic solvent or a mixture is often best.
Table 2: Solvent Selection Guide for Recrystallization
| Solvent System | Rationale | Procedure Notes |
|---|---|---|
| Ethanol/Water | Primary Choice. The compound is likely soluble in hot ethanol and insoluble in water. | Dissolve the solid in a minimum amount of boiling ethanol. Add hot water dropwise until the solution becomes faintly cloudy (the cloud point). Add a few more drops of hot ethanol to clarify, then allow to cool slowly.[10] |
| Isopropanol (IPA) | Good for moderately polar compounds. | A single-solvent system. Ensure slow cooling for best crystal formation.[11] |
| Toluene or Xylene | Good for removing non-polar impurities. | May require a larger volume of solvent. Effective if starting materials are less polar than the product. A patent for a related compound suggests xylene.[12] |
| Acetic Acid/Water | For difficult-to-crystallize samples. | The acidic nature can help solubilize the compound. Use with caution as residual acetic acid can be difficult to remove. |
Experimental Protocol: Recrystallization with Charcoal
-
Solvent Addition: In an Erlenmeyer flask, add the chosen solvent (e.g., ethanol) to your semi-pure product. Heat the mixture to boiling on a hot plate while stirring. Continue adding hot solvent in small portions until the solid just dissolves.
-
Charcoal Treatment: Remove the flask from the heat source. Add a very small amount of activated charcoal (1-2% of the solute weight) to the hot solution.
-
Causality: Activated charcoal has a high surface area and adsorbs large, flat, polarizable molecules, which are often the source of color.[13]
-
-
Hot Filtration: Bring the solution back to a boil briefly. Perform a hot gravity filtration using a fluted filter paper to remove the charcoal. This step must be done quickly to prevent premature crystallization in the funnel.
-
Crystallization: Cover the flask containing the hot, clear filtrate and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal yield.
-
Collection: Collect the pure crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum.
Q5: When is column chromatography necessary?
A5: You should turn to column chromatography when acid-base extraction and recrystallization fail to separate your product from impurities that have very similar solubility and acidity profiles. It is the most powerful but also the most time-consuming and expensive technique.
Methodology:
-
Stationary Phase: Silica gel is the standard choice.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (like Hexane or Heptane) and a more polar solvent (like Ethyl Acetate) is typically used.
-
Starting Point: Begin with a TLC analysis to find a solvent system that gives your product an Rf value of ~0.3. A good starting eluent might be 70:30 Hexane:Ethyl Acetate.
-
Acidification: Because the analyte is a carboxylic acid, peak tailing on silica can be a problem. Adding a small amount of acetic acid or formic acid (0.5-1%) to the eluent will suppress the deprotonation of your product on the silica surface, leading to sharper peaks and better separation.
-
-
Loading: Dissolve your crude product in a minimum amount of dichloromethane or the eluent and load it onto the column. Alternatively, perform a "dry load" by adsorbing the product onto a small amount of silica gel.
Q6: How do I definitively confirm the purity of my final product?
A6: A combination of analytical techniques is required to confirm both the identity and purity of your this compound.
Table 3: Recommended Analytical Methods for Purity Confirmation
| Method | Purpose | Expected Result for a Pure Sample |
|---|---|---|
| Melting Point | Purity Assessment | A sharp melting range (e.g., 1-2 °C wide) that matches the literature value. Impurities typically depress and broaden the melting range. |
| ¹H and ¹⁹F NMR | Structural Confirmation & Purity | Clean spectrum with correct chemical shifts, integration values, and coupling constants. Absence of signals corresponding to starting materials or side products. The ¹⁹F NMR should show a single, clean resonance. |
| HPLC | Quantitative Purity Analysis | A single major peak with a purity value >98% by area normalization. A typical reversed-phase method would use a C18 column with a water/acetonitrile mobile phase containing 0.1% formic or trifluoroacetic acid.[14][15] |
| LC-MS | Mass Confirmation | A peak in the mass spectrum corresponding to the [M+H]⁺ or [M-H]⁻ of your compound, confirming the molecular weight.[16] |
References
- Benchchem. (n.d.). Application Notes and Protocols for the Purification of Crude 2-Fluorobenzoic Acid by Recrystallization.
- Yadav, M. (2018). Recrystallization of Impure Benzoic Acid.
- Harris, C. (1959). U.S. Patent No. 2,878,281A - Preparation of amino benzoic acids.
- (2004). CN Patent No. 1477097A - The preparation method of 2-amino-5-fluorobenzoic acid.
- LibreTexts. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts.
- Benchchem. (n.d.). Application Notes and Protocols for the Characterization of 2-Fluorobenzoic Acid.
- Harper College. (n.d.).
- Studylib. (n.d.).
- Zhang, G. F., et al. (2005). Free and total para-aminobenzoic acid analysis in plants with high-performance liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 19(8), 963-9. DOI: 10.1002/rcm.1878.
- PrepChem. (n.d.).
- Merey, H. A., & Zaazaa, H. E. (n.d.). Validated simultaneous determination of antipyrine and benzocaine HCl in the presence of benzocaine HCl degradation product. Royal Society of Chemistry.
- University of Missouri–St. Louis. (n.d.).
- ResearchGate. (2023).
- Domínguez, E., et al. (2007). Mild Method for Ullmann Reaction of 2‐Chlorobenzoic Acids and Aminothiazoles or Aminobenzothiazoles under Ultrasonic Irradiation.
- Benchchem. (n.d.). A Researcher's Guide to Purity Analysis of Synthesized 2-Amino-2'-fluoro-5-nitrobenzophenone.
- Wikipedia. (n.d.).
- Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid.
- Cayman Chemical. (2022).
- Organic Chemistry Portal. (n.d.). Ullmann Reaction.
- Hassan, Z., et al. (2015). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Revista de Chimie, 66(10), 1538-1542.
- ResearchGate. (2019).
- Yeast Metabolome Database. (n.d.). 2-Aminobenzoic acid (YMDB00278).
- Royal Society of Chemistry. (2024).
- National Institutes of Health. (1998). Ortho-aminobenzoic Acid as a Fluorescent Probe for the Interaction Between Peptides and Micelles.
- National Institutes of Health. (2010). Mass Spectrometric-Based Stable Isotopic 2-Aminobenzoic Acid Glycan Mapping for Rapid Glycan Screening of Biotherapeutics.
Sources
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. Ullmann Reaction [organic-chemistry.org]
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- 5. chem.libretexts.org [chem.libretexts.org]
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- 11. westfield.ma.edu [westfield.ma.edu]
- 12. CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid - Google Patents [patents.google.com]
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Technical Support Center: Crystallization of 2-[(2-Fluorobenzyl)amino]benzoic acid
Welcome to the technical support center for 2-[(2-Fluorobenzyl)amino]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for obtaining high-quality crystals of this compound. The information herein is synthesized from established crystallization principles and data from structurally analogous aromatic carboxylic acids.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the crystallization of this compound.
Q1: What are the key molecular features of this compound that influence its crystallization?
A1: The molecule possesses several functional groups that dictate its crystallization behavior: a carboxylic acid group, a secondary amine, and a fluorinated aromatic ring. The carboxylic acid and amine groups are capable of forming strong hydrogen bonds, which will be a primary driver in the formation of the crystal lattice. The presence of the fluorobenzyl group introduces steric bulk and potential for π-π stacking interactions between the aromatic rings. The fluorine atom can also participate in weaker hydrogen bonding. The interplay of these interactions will influence solvent selection and potential for polymorphism. Benzoic acid and its derivatives are known to form dimers through hydrogen bonding of their carboxylic acid groups, and this is a likely interaction for this molecule as well[1][2].
Q2: How do I select an appropriate solvent for crystallization?
A2: Solvent selection is critical for successful crystallization. The ideal solvent should exhibit moderate solubility for this compound, with significantly higher solubility at elevated temperatures compared to room temperature. A rule of thumb is to look for solvents with similar functional groups to the solute[3]. Given the structure, polar aprotic solvents and alcohols are good starting points. Based on data for similar compounds like 2-Amino-5-fluorobenzoic acid, which is soluble in ethanol, DMSO, and DMF, these solvents are excellent candidates for initial screening[4]. A systematic screening process is recommended.
Q3: What is polymorphism and should I be concerned about it?
A3: Polymorphism is the ability of a compound to exist in two or more crystalline forms that have different arrangements and/or conformations of the molecules in the crystal lattice[5]. Different polymorphs can have distinct physical properties, including solubility, melting point, and stability. Aromatic carboxylic acids, such as p-aminobenzoic acid, are known to exhibit polymorphism, and the choice of solvent can influence which form crystallizes[6][7][8][9]. Therefore, it is crucial to be aware of the potential for polymorphism with this compound and to characterize the resulting crystals to ensure consistency.
Q4: My crystals look like very fine needles. Is this acceptable?
A4: While fine needles are crystalline, this morphology can present challenges in downstream processing, such as difficult filtration and poor flowability. The formation of needles is often kinetically favored and can be influenced by the solvent and the rate of crystallization[6]. The goal is often to obtain more equant (block-like or prismatic) crystals, which tend to have better handling properties. The troubleshooting guides below provide strategies to influence crystal habit.
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during the crystallization of this compound.
Problem 1: No Crystals Form Upon Cooling
If your solution remains clear even after cooling, it is likely undersaturated or nucleation is inhibited.
Causality:
-
Excess Solvent: Too much solvent was used, and the concentration of the compound is below its solubility limit at the lower temperature.
-
High Purity: Very pure compounds can sometimes be difficult to crystallize as nucleation sites, which can be initiated by impurities, are absent.
-
Inhibited Nucleation: The energy barrier for the initial formation of a crystal nucleus has not been overcome.
Solutions:
-
Induce Nucleation by Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites[10].
-
Seeding: If you have a previous batch of crystals, add a single, small crystal (a "seed") to the solution. This will provide a template for further crystal growth[10].
-
Reduce Solvent Volume: Carefully evaporate some of the solvent to increase the concentration of the compound and induce supersaturation[10].
-
Lower the Temperature: If cooling to room temperature is insufficient, try cooling the solution further in an ice bath or refrigerator.
Problem 2: Oiling Out or Formation of Amorphous Precipitate
Instead of crystals, an oil or a non-crystalline solid forms.
Causality:
-
High Supersaturation: The solution is too concentrated, leading to rapid precipitation before molecules have time to arrange themselves into an ordered crystal lattice.
-
Poor Solvent Choice: The solvent may be too good, keeping the compound in solution even at high concentrations, or too poor, causing it to crash out of solution.
-
Impurities: The presence of impurities can inhibit crystal growth and promote the formation of oils[11].
Solutions:
-
Reduce Supersaturation:
-
Add a small amount of additional solvent to the oiled-out mixture and heat until a clear solution is obtained. Then, allow it to cool more slowly.
-
Start with a more dilute solution.
-
-
Optimize Solvent System:
-
Try a different solvent or a co-solvent system. A mixture of a "good" solvent and a "poor" solvent (an anti-solvent) can be effective. Dissolve the compound in a minimal amount of the good solvent at an elevated temperature and then slowly add the anti-solvent until the solution becomes slightly turbid. Then, allow it to cool slowly.
-
-
Purify the Material: If impurities are suspected, consider an additional purification step, such as column chromatography, before crystallization.
Problem 3: Poor Crystal Quality (Needles, Plates, or Aggregates)
The crystals formed are not of the desired size or shape.
Causality:
-
Solvent-Crystal Interactions: The solvent can interact differently with various crystal faces, promoting growth in some directions while inhibiting it in others. This is a primary determinant of crystal habit[12][13][14][15].
-
Cooling Rate: Rapid cooling often leads to smaller, less perfect crystals, and can favor the formation of needle-like morphologies[6].
-
Agitation: The level of agitation can influence nucleation rate and crystal growth.
Solutions:
-
Slow Down the Crystallization Process:
-
Slow Cooling: Instead of allowing the solution to cool on the benchtop, insulate the flask to slow the rate of cooling. This can be achieved by placing the flask in a dewar or a heated bath that is slowly cooled. Slower cooling rates generally produce larger and more well-formed crystals[16].
-
Vapor Diffusion: Dissolve the compound in a good solvent and place this solution in a vial. Place this open vial inside a larger, sealed container that contains a poor solvent (anti-solvent) in which the compound is insoluble. The vapor of the anti-solvent will slowly diffuse into the good solvent, gradually inducing crystallization.
-
-
Experiment with Different Solvents: As crystal habit is highly solvent-dependent, screening a variety of solvents is one of the most effective ways to alter crystal morphology[17].
-
Use Additives: Small amounts of additives can sometimes dramatically alter crystal habit. These additives can be structurally similar molecules or polymers that adsorb to specific crystal faces and inhibit their growth[5][18].
Experimental Protocols & Data
Solvent Screening Protocol
-
Place a small amount (e.g., 10-20 mg) of this compound into several test tubes.
-
To each tube, add a different solvent dropwise at room temperature, with agitation, until the solid dissolves. Record the approximate volume of solvent needed. Solvents in which the compound is highly soluble at room temperature are generally not good for single-solvent crystallization.
-
For solvents in which the compound is sparingly soluble at room temperature, gently heat the mixture until the solid dissolves.
-
Allow the solutions to cool slowly to room temperature and observe for crystal formation.
-
Evaluate the quality of the crystals formed (e.g., shape, size) under a microscope.
Table 1: Suggested Solvents for Initial Screening
| Solvent Class | Examples | Rationale |
| Alcohols | Ethanol, Isopropanol, Methanol | Can form hydrogen bonds with the carboxylic acid and amine groups. |
| Ketones | Acetone, Methyl Ethyl Ketone | Polar aprotic solvents that can interact with the polar groups of the molecule. |
| Esters | Ethyl Acetate | A common crystallization solvent with moderate polarity. |
| Ethers | Tetrahydrofuran (THF) | Can be a good solvent for aromatic compounds. |
| Aromatic | Toluene | May promote π-π stacking interactions. |
| Polar Aprotic | Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Often good solvents for complex organic molecules[4]. |
| Co-solvent Systems | Ethanol/Water, Acetone/Hexane, Toluene/Heptane | Allows for fine-tuning of the solvent properties. |
Controlled Cooling Crystallization Protocol
-
Dissolve the compound in a suitable solvent at an elevated temperature (e.g., boiling point) to form a saturated or nearly saturated solution.
-
Filter the hot solution to remove any insoluble impurities.
-
Transfer the solution to a clean crystallization vessel.
-
Insulate the vessel to ensure slow cooling. This can be done by wrapping it in glass wool or placing it in a dewar.
-
Allow the solution to cool undisturbed for several hours to days.
-
Once crystal growth appears complete, isolate the crystals by filtration.
-
Wash the crystals with a small amount of cold solvent and dry them under vacuum.
Visualizations
Logical Workflow for Troubleshooting Crystallization
Caption: A decision-making workflow for troubleshooting common crystallization issues.
References
-
ResearchGate. (2025). Polymorphism and Crystallization of p-Aminobenzoic Acid. [Link]
-
How It Comes Together. (2025). How Do Solvents Impact Crystal Morphology In Crystallization?. [Link]
-
ACS Publications. (n.d.). Understanding the Effect of a Solvent on the Crystal Habit. [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]
-
CrystEngComm (RSC Publishing). (2021). Impact of polymorphism on mechanical properties of molecular crystals: a study of p-amino and p-nitro benzoic acid with nanoindentation. [Link]
-
ResearchGate. (2025). Utilization of oriented crystal growth for screening of aromatic carboxylic acids cocrystallization with urea. [Link]
-
RSC Publishing. (2024). Crystallization of para-aminobenzoic acid forms from specific solvents. [Link]
-
MDPI. (2022). Segregation of Benzoic Acid in Polymer Crystalline Cavities. [Link]
- Google Patents. (n.d.).
-
Yeast Metabolome Database. (n.d.). 2-Aminobenzoic acid (YMDB00278). [Link]
-
RSC Publishing. (n.d.). Understanding the role of solvent in regulating the crystal habit. [Link]
-
ResearchGate. (2024). Crystallization of Para-aminobenzoic acid Forms from Specific Solvents. [Link]
-
MDPI. (n.d.). Solvent Effects on Catechol Crystal Habits and Aspect Ratios: A Combination of Experiments and Molecular Dynamics Simulation Study. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. [Link]
- Google Patents. (n.d.). The preparation method of 2-amino-5-fluorobenzoic acid.
-
ResearchGate. (n.d.). Benzoic Acid and Derivatives. [Link]
-
Materials Advances (RSC Publishing). (2021). Conquering the crystallinity conundrum: efforts to increase quality of covalent organic frameworks. [Link]
-
Universität Potsdam. (n.d.). Advice for Crystallization. [Link]
-
OUCI. (n.d.). Utilization of oriented crystal growth for screening of aromatic carboxylic acids cocrystallization with urea. [Link]
-
PMC - NIH. (n.d.). Conformational polymorphism of 3-(azidomethyl)benzoic acid. [Link]
-
Effect of Solvent on Crystal Habit and Dissolution Behavior of Tolbutamide by Initial Solvent Screening. (2010). AAPS PharmSciTech. [Link]
-
Sciforum. (2024). Crystallization control possibilities of para-aminobenzoic acid using crystallization additives. [Link]
-
MDPI. (2022). The Effect of Short Chain Carboxylic Acids as Additives on the Crystallization of Methylammonium Lead Triiodide (MAPI). [Link]
-
MDPI. (2022). Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystallization Using Additives. [Link]
-
Zhanghua - Filter Dryer. (2025). Troubleshooting Common Issues with Crystallizer Equipment. [Link]
Sources
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- 2. Conformational polymorphism of 3-(azidomethyl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Impact of polymorphism on mechanical properties of molecular crystals: a study of p -amino and p -nitro benzoic acid with nanoindentation - CrystEngComm (RSC Publishing) DOI:10.1039/D1CE00041A [pubs.rsc.org]
- 8. Crystallization of para-aminobenzoic acid forms from specific solvents - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
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- 14. Understanding the role of solvent in regulating the crystal habit - CrystEngComm (RSC Publishing) [pubs.rsc.org]
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- 17. dissolutiontech.com [dissolutiontech.com]
- 18. mdpi.com [mdpi.com]
Technical Support Center: Optimizing the Synthesis of 2-[(2-Fluorobenzyl)amino]benzoic Acid
Welcome to the comprehensive technical support guide for the synthesis of 2-[(2-Fluorobenzyl)amino]benzoic acid. This resource is designed for researchers, chemists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols. Our goal is to empower you to overcome common challenges and achieve high-yield, high-purity synthesis of this important chemical intermediate.
Introduction to the Synthesis
The synthesis of this compound, a derivative of anthranilic acid, is a key step in the development of various pharmacologically active molecules. The primary synthetic routes involve the formation of a C-N bond between an arylamine and an aryl halide. The two most prominent and effective methods for this transformation are the Ullmann condensation and the Buchwald-Hartwig amination.
This guide will delve into the nuances of both methodologies, offering practical advice to navigate the complexities of each reaction and optimize your experimental outcomes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound. The solutions provided are based on established chemical principles and field-proven experience.
Low or No Product Yield
Q1: I am not seeing any product formation, or the yield is significantly lower than expected. What are the primary factors to investigate?
A1: Low or no yield is a common issue that can stem from several factors, depending on the chosen synthetic route.
For Ullmann Condensation:
-
Inactive Copper Catalyst: The active catalytic species in the Ullmann reaction is Cu(I). If you are using a Cu(II) salt, it may not be effectively reduced in situ. Similarly, Cu(0) or aged Cu(I) salts can be coated with an inactive oxide layer.
-
Solution: Use a fresh, high-purity Cu(I) salt such as copper(I) iodide (CuI) or copper(I) bromide (CuBr). Consider adding a small amount of a reducing agent like ascorbic acid to ensure the presence of the active Cu(I) species.
-
-
Inappropriate Base: The base plays a crucial role in the deprotonation of the amine and neutralization of the generated HX. An unsuitable base can hinder the reaction.
-
Solution: Anhydrous potassium carbonate (K₂CO₃) is a commonly used and effective base for this reaction. Ensure it is finely powdered and thoroughly dried before use. Other bases like cesium carbonate (Cs₂CO₃) can also be effective, albeit more expensive.
-
-
High Reaction Temperature Leading to Decomposition: Traditional Ullmann reactions often require high temperatures, which can lead to the decomposition of starting materials or the desired product.
-
Solution: If you observe charring or the formation of intractable tars, consider lowering the reaction temperature and extending the reaction time. The use of a high-boiling point solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can help maintain a consistent and controlled temperature.
-
For Buchwald-Hartwig Amination:
-
Catalyst and Ligand Incompatibility: The choice of palladium catalyst and phosphine ligand is critical and highly substrate-dependent. An incorrect combination can lead to little or no catalytic activity.
-
Solution: For the coupling of an aryl halide with a primary amine, a common and effective catalyst system is a combination of a palladium source like tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand such as Xantphos or a biarylphosphine ligand (e.g., XPhos, SPhos).
-
-
Base Strength and Steric Hindrance: The base in a Buchwald-Hartwig reaction must be strong enough to deprotonate the amine but not so nucleophilic that it interferes with the catalyst.
-
Solution: Sodium tert-butoxide (NaOtBu) is a widely used strong, non-nucleophilic base that is often effective. Other options include lithium bis(trimethylsilyl)amide (LHMDS).
-
-
Oxygen Sensitivity: The Pd(0) active catalyst is sensitive to oxidation, which can deactivate it.
-
Solution: Ensure the reaction is set up under an inert atmosphere (nitrogen or argon). Degas all solvents and reagents thoroughly before use.
-
Q2: I am observing the formation of significant side products. What are they and how can I minimize them?
A2: Side product formation is a common challenge that can significantly impact yield and purification.
-
Homocoupling of the Aryl Halide: In both Ullmann and Buchwald-Hartwig reactions, the aryl halide can couple with itself to form a biaryl impurity.
-
Causality: This is often favored at higher temperatures and when the concentration of the amine is low.
-
Solution: Use a slight excess of the 2-fluorobenzylamine (e.g., 1.1 to 1.2 equivalents). Maintain a consistent and not excessively high reaction temperature.
-
-
Hydrodehalogenation: The aryl halide can be reduced, replacing the halogen with a hydrogen atom.
-
Causality: This can be caused by trace amounts of water or other protic impurities, especially in the presence of a base.
-
Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried.
-
-
Decarboxylation of the Benzoic Acid: At very high temperatures, the carboxylic acid group can be lost as CO₂.
-
Solution: Avoid excessive heating. If high temperatures are necessary, consider protecting the carboxylic acid as an ester and deprotecting it after the C-N bond formation.
-
Frequently Asked Questions (FAQs)
Q3: Which method is better for this synthesis: Ullmann Condensation or Buchwald-Hartwig Amination?
A3: Both methods have their advantages and disadvantages.
-
Ullmann Condensation:
-
Pros: Uses a less expensive copper catalyst. The reaction setup can be simpler.
-
Cons: Often requires higher reaction temperatures and longer reaction times. The reaction can be sensitive to the purity of the copper catalyst.
-
-
Buchwald-Hartwig Amination:
-
Pros: Generally proceeds under milder conditions with shorter reaction times. It is often more tolerant of a wider range of functional groups.
-
Cons: Requires a more expensive palladium catalyst and specialized phosphine ligands. The reaction is highly sensitive to oxygen.
-
Recommendation: For small-scale laboratory synthesis where milder conditions and faster reaction times are desired, the Buchwald-Hartwig amination is often the preferred method. For larger-scale industrial synthesis where cost is a major factor, optimizing the Ullmann condensation may be more economical.
Q4: How do I effectively purify the final product?
A4: Purification of this compound typically involves the following steps:
-
Work-up: After the reaction is complete, the mixture is usually cooled and partitioned between an organic solvent (like ethyl acetate) and water. The organic layer is washed with brine and dried over anhydrous sodium sulfate.
-
Removal of Unreacted Starting Materials:
-
Unreacted 2-halobenzoic acid can be removed by washing the organic layer with a mild aqueous base like sodium bicarbonate solution.
-
Unreacted 2-fluorobenzylamine can be removed by washing the organic layer with a dilute aqueous acid like 1M HCl.
-
-
Crystallization: The crude product obtained after solvent evaporation can often be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.
-
Column Chromatography: If recrystallization is not sufficient to remove impurities, silica gel column chromatography using a gradient of ethyl acetate in hexanes is a reliable method for obtaining a highly pure product.
Q5: What are the expected spectroscopic characteristics of this compound?
-
¹H NMR: Expect signals for the aromatic protons on both the benzoic acid and the fluorobenzyl rings. The benzylic CH₂ protons will likely appear as a doublet due to coupling with the N-H proton. The N-H proton itself may appear as a broad singlet or a triplet. The carboxylic acid proton will be a broad singlet, often downfield.
-
¹³C NMR: Expect distinct signals for all carbon atoms, including the carbonyl carbon of the carboxylic acid, the aromatic carbons, and the benzylic carbon.
-
IR Spectroscopy: Look for characteristic stretches for the N-H bond (around 3300-3400 cm⁻¹), the C=O of the carboxylic acid (around 1680-1710 cm⁻¹), and the O-H of the carboxylic acid (a broad band from 2500-3300 cm⁻¹).
-
Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the product (C₁₄H₁₂FNO₂) should be observed.
Experimental Protocols
The following protocols are representative methods for the synthesis of this compound and may require optimization for your specific laboratory conditions and scale.
Protocol 1: Ullmann Condensation
Materials:
-
2-Chlorobenzoic acid
-
2-Fluorobenzylamine (1.1 equiv)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Copper(I) Iodide (CuI) (0.1 equiv)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chlorobenzoic acid, potassium carbonate, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Add anhydrous DMF via syringe, followed by the 2-fluorobenzylamine.
-
Heat the reaction mixture to 120-140 °C with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or silica gel column chromatography.
Protocol 2: Buchwald-Hartwig Amination
Materials:
-
2-Bromobenzoic acid
-
2-Fluorobenzylamine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01-0.05 equiv)
-
Xantphos (0.02-0.1 equiv)
-
Sodium tert-butoxide (NaOtBu) (2.2 equiv)
-
Anhydrous Toluene
Procedure:
-
In a glovebox, add 2-bromobenzoic acid, Pd₂(dba)₃, Xantphos, and NaOtBu to a dry Schlenk flask equipped with a magnetic stir bar.
-
Remove the flask from the glovebox and add anhydrous toluene and 2-fluorobenzylamine under a counterflow of inert gas.
-
Heat the reaction mixture to 80-110 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Optimization of Reaction Parameters
The following table summarizes key parameters that can be adjusted to optimize the synthesis of this compound.
| Parameter | Ullmann Condensation | Buchwald-Hartwig Amination | Rationale and Key Considerations |
| Aryl Halide | 2-Chlorobenzoic acid or 2-Bromobenzoic acid | 2-Bromobenzoic acid is generally more reactive. | Aryl bromides are typically more reactive than aryl chlorides in both reactions. |
| Catalyst | CuI, CuBr, Cu₂O | Pd₂(dba)₃, Pd(OAc)₂ | The choice of catalyst and its loading are critical for reaction efficiency. |
| Ligand | N,N'-Dimethylethylenediamine (DMEDA), Phenanthroline | Xantphos, XPhos, SPhos | Ligands stabilize the metal center and facilitate the catalytic cycle. |
| Base | K₂CO₃, Cs₂CO₃ | NaOtBu, K₃PO₄, LHMDS | The base must be strong enough to deprotonate the amine without interfering with the catalyst. |
| Solvent | DMF, DMSO, Dioxane | Toluene, Dioxane, THF | The solvent should be anhydrous and capable of solubilizing the reactants at the reaction temperature. |
| Temperature | 100-160 °C | 60-120 °C | Higher temperatures can increase reaction rates but may also lead to side reactions and decomposition. |
Conclusion
The synthesis of this compound can be successfully achieved through either the Ullmann condensation or the Buchwald-Hartwig amination. The choice between these methods will depend on factors such as cost, scale, and available equipment. By understanding the underlying principles of each reaction and anticipating potential challenges, researchers can effectively troubleshoot and optimize their synthetic protocols to achieve high yields of the desired product. This guide provides a solid foundation for navigating the synthesis and purification of this valuable compound.
References
-
Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]
-
Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954–6971. [Link]
Technical Support Center: HPLC Profiling of 2-[(2-Fluorobenzyl)amino]benzoic Acid
Case ID: HPLC-FBA-ISO-001 Status: Active Support Guide Subject: Method Development & Troubleshooting for Positional Isomer Separation
Executive Summary & Chemical Context
User Query: "I am struggling to separate 2-[(2-Fluorobenzyl)amino]benzoic acid from its isomers and experiencing peak tailing."
Technical Analysis: The target molecule, This compound , is an amphoteric intermediate often used in the synthesis of fused-ring pharmaceuticals (e.g., acridones) or NSAID derivatives. The primary separation challenge involves two distinct issues:
-
Positional Isomer Resolution: Separating the target ortho-fluoro compound from potential meta- (3-fluoro) and para- (4-fluoro) impurities originating from the starting material (fluorobenzaldehyde). These isomers possess nearly identical hydrophobicity (logP), making standard C18 separation difficult.
-
Peak Tailing: The molecule contains a secondary amine bridge and a carboxylic acid. At intermediate pH (pH 4–6), the zwitterionic character and interaction between the protonated amine and residual silanols on the column stationary phase cause severe tailing.
Validated Core Method (Starting Protocol)
Do not rely on a generic C18 gradient. The following protocol utilizes fluorine-fluorine (F-F) and
Recommended System Suitability Parameters
| Parameter | Acceptance Criteria | Rationale |
| Resolution ( | Critical for quantifying trace meta/para impurities. | |
| Tailing Factor ( | Ensures amine/silanol interactions are suppressed. | |
| Retention Factor ( | Avoids elution in the void volume. |
Standard Operating Procedure (SOP)
Stationary Phase:
-
Primary Choice: Pentafluorophenyl (PFP) or F5 column (e.g., Phenomenex Kinetex F5, Waters XSelect HSS PFP).
-
Why: The PFP phase engages in specific charge-transfer and electrostatic interactions with the fluorine atom on the benzyl ring, offering selectivity that C18 cannot matching for halogenated positional isomers [1].
-
-
Alternative: Phenyl-Hexyl (if PFP is unavailable).
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water (pH ~2.7).
-
Solvent B: Acetonitrile (ACN).
-
Why: Low pH suppresses the ionization of the carboxylic acid (keeping it hydrophobic for retention) and ensures the amine is fully protonated. While protonated amines can interact with silanols, the low pH also suppresses the ionization of the silanols themselves, mitigating tailing [2].[1]
Gradient Profile:
-
Flow Rate: 1.0 mL/min (for 4.6 mm ID column).
-
Temp: 35°C (Temperature control is vital for isomer selectivity).
| Time (min) | % Solvent B | Step Type | Function |
| 0.0 | 20 | Isocratic | Initial equilibration |
| 15.0 | 60 | Linear Ramp | Isomer elution window |
| 16.0 | 95 | Step | Column wash |
| 20.0 | 95 | Hold | Wash |
| 20.1 | 20 | Step | Re-equilibration |
| 25.0 | 20 | Hold | Ready for next injection |
Troubleshooting Guide
Issue 1: Co-elution of Isomers (Ortho/Meta/Para)
Symptom: The 2-fluoro target merges with 3-fluoro or 4-fluoro impurities.
Root Cause: Standard C18 columns rely on hydrophobicity.[2] The movement of a fluorine atom from the ortho to para position changes the logP negligibly, resulting in co-elution.
Corrective Actions:
-
Switch to PFP Phase: As detailed in the SOP, the PFP phase separates based on electron density distribution around the aromatic ring.
-
Lower the Temperature: Reduce column oven temperature to 20–25°C. Isomer separation is often enthalpy-driven; lower temperatures can enhance selectivity (
) between rigid isomers. -
Methanol Substitution: Replace ACN with Methanol (MeOH). MeOH allows for different solvation of the aromatic rings (protic solvent effects) which can alter
- selectivity.
Issue 2: Severe Peak Tailing
Symptom: Peak asymmetry
Root Cause:
The secondary amine in the bridge is interacting with acidic silanol groups (
Corrective Actions:
-
Add Ion-Pairing/Blocker: Add 5–10 mM Triethylamine (TEA) to the mobile phase. TEA competes for the active silanol sites, effectively "masking" them from your analyte [3].
-
Note: If using MS detection, use Ammonium Formate instead of TEA.
-
-
Check pH: Ensure pH is
. If the pH creeps up to 4.0, the carboxylic acid begins to ionize (becoming more polar/less retained) and silanols ionize (becoming more active), creating a "perfect storm" for poor peak shape [4]. -
Column Health: If using an older column, the bonded phase may have stripped, exposing raw silica. Replace with a "Type B" high-purity silica column.
Issue 3: Retention Time Drift
Symptom: Peaks shift earlier with every injection.
Root Cause: Phase dewetting (if % organic is too low) or insufficient equilibration of the amphoteric species.
Corrective Actions:
-
Buffer Capacity: 0.1% Formic acid is a weak buffer. Switch to 20 mM Potassium Phosphate (pH 2.5) for robust pH stability (if not using MS).
-
Equilibration: Amphoteric molecules often modify the stationary phase surface slightly. Increase re-equilibration time from 5 minutes to 10 minutes.
Visual Troubleshooting Logic
Figure 1: Method Development Decision Matrix
This workflow guides you through selecting the correct column and mobile phase based on your specific separation failure.
Caption: Decision tree for optimizing separation of fluorobenzyl amino acid isomers.
Frequently Asked Questions (FAQs)
Q1: Why can't I just use a standard C18 column? A: You can, but C18 separates primarily by hydrophobicity. The ortho, meta, and para isomers of fluorobenzyl derivatives have nearly identical hydrophobicities. You need a phase that interacts with the electronic difference of the fluorine position (like PFP) to achieve baseline resolution [1].
Q2: My peaks are splitting at the top. Is this an isomer? A: Not necessarily. If the split is symmetrical or looks like a "shoulder," it could be solvent mismatch. Ensure your sample diluent matches the mobile phase (e.g., dissolve sample in 20% ACN/Water rather than 100% ACN). If the split persists, it may be an atropisomer (rare for this molecule) or the actual regioisomer impurity.
Q3: Can I use UV detection?
A: Yes. The benzoic acid and benzyl rings provide strong UV absorption. A wavelength of 254 nm is standard for aromatic rings. For higher sensitivity, scan 210–400 nm using a PDA detector to find the
Q4: What is the pKa of this molecule? A: The carboxylic acid has a pKa of approximately 4.0–5.0. The secondary aniline nitrogen is less basic than aliphatic amines due to delocalization into the ring, with a pKa typically around 2.0–3.0 [5]. This is why pH 2.7 is ideal—it keeps the acid neutral and the amine protonated.
References
-
Welch Materials. (2024).[3] A Guide to Selective Columns for Isomer Separation. Retrieved from
-
Phenomenex. (2025). How to Reduce Peak Tailing in HPLC? Retrieved from
-
Element Lab Solutions. Peak Tailing in HPLC: Causes and Solutions. Retrieved from
-
Chromatography Online. (2019). HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from
-
Yeast Metabolome Database. 2-Aminobenzoic acid Chemical Data. Retrieved from
Sources
Overcoming poor solubility of 2-[(2-Fluorobenzyl)amino]benzoic acid in assays
Executive Summary & Chemical Profile
You are encountering solubility issues with 2-[(2-Fluorobenzyl)amino]benzoic acid (CAS 27286-90-6). This is a common challenge with N-aryl anthranilic acid derivatives (fenamates). Structurally, this molecule contains a lipophilic fluorobenzyl tail and a hydrophilic (but weak) carboxylic acid head.
The core issue is hydrophobic precipitation . While the compound dissolves readily in organic solvents (DMSO), it possesses high lattice energy and low aqueous solubility, leading to "crashing out" upon dilution into assay media. This guide provides a self-validating protocol to overcome these limitations without compromising biological data.
Physicochemical Profile
| Property | Value (Approx.) | Implication for Assays |
| LogP | ~3.5 – 4.2 | Highly lipophilic; prone to non-specific binding (NSB) to plastics. |
| pKa (Acid) | ~4.5 – 5.0 | Solubility is pH-dependent. Soluble as a salt (pH > 7), insoluble as a free acid (pH < 5). |
| DMSO Solubility | > 30 mg/mL | Excellent for master stocks. |
| PBS Solubility | < 0.25 mg/mL | Critical Failure Point: Direct dilution often causes immediate precipitation. |
Troubleshooting Workflow (Decision Matrix)
Before altering your assay, use this decision tree to identify the specific failure mode.
Figure 1: Diagnostic logic flow for isolating the cause of precipitation. Blue/Green paths indicate viable solutions; Red/Yellow paths indicate critical errors.
Protocol 1: The "Intermediate Dilution" Method
The Problem: Adding 100% DMSO stock directly to aqueous media causes a "solvent shock," creating local regions of supersaturation where the compound nucleates and precipitates instantly.
The Fix: Use an intermediate dilution step to step-down the DMSO concentration gradually.
Step-by-Step Procedure
-
Master Stock: Dissolve compound in 100% anhydrous DMSO to 10 mM . Vortex until clear.
-
Intermediate Stock (10x):
-
Prepare a solution of 10% DMSO / 90% Assay Buffer (or PBS).
-
Dilute your Master Stock 1:10 into this intermediate solution.
-
Result: 1 mM compound in 19% DMSO.
-
Why: The presence of DMSO in the receiving buffer reduces the polarity gap, preventing immediate crystallization.
-
-
Final Assay Well:
-
Add the Intermediate Stock to your cell culture/assay wells (1:10 dilution).
-
Final Conditions: 100 µM compound, ~1.9% DMSO.
-
Note: If cells are sensitive to 1.9% DMSO, increase the dilution factor in step 2.
-
Protocol 2: pH Manipulation & Salt Formation
The Science: As a benzoic acid derivative, this molecule follows the Henderson-Hasselbalch equation.
-
pH < pKa (Acidic): The molecule is protonated (uncharged) and insoluble .
-
pH > pKa (Basic): The molecule is ionized (negatively charged) and soluble .
The Fix: Ensure your assay buffer has sufficient buffering capacity (HEPES or Tris, 25-50 mM) to maintain pH 7.4. If solubility remains poor, convert the stock to a sodium salt in situ.
In-Situ Salt Conversion Protocol
-
Weigh the solid free acid.
-
Instead of pure DMSO, dissolve in DMSO containing 1 equivalent of NaOH (from a 1M aqueous stock).
-
Example: To dissolve 10 µmol of compound, add 10 µL of 1M NaOH, then top up with DMSO.
-
This forms the sodium carboxylate salt, which has significantly higher kinetic solubility in aqueous media [1].
Protocol 3: Cyclodextrin Complexation (Advanced)
If the compound crashes out even at low concentrations, you must use a molecular chaperone. 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the industry standard for fenamic acid derivatives [2].
Why it works
The hydrophobic fluorobenzyl tail of your molecule inserts into the CD cavity, while the hydrophilic exterior keeps the complex in solution.
Preparation Guide
-
Vehicle Prep: Prepare a 20% (w/v) HP-β-CD solution in your assay buffer (e.g., PBS). Filter sterilize (0.22 µm).
-
Compound Addition: Add your DMSO stock to this vehicle with rapid vortexing.
-
Incubation: Shake at 37°C for 30 minutes to allow equilibrium complexation.
-
Assay Use: Use this complexed solution directly on cells.
-
Validation: HP-β-CD is generally non-toxic to cells up to 10-20% concentration [3].
-
Figure 2: Workflow for encapsulating hydrophobic moieties using Cyclodextrins.
Frequently Asked Questions (FAQ)
Q: Can I store the diluted aqueous solution at 4°C? A: No. Aqueous dilutions of fenamates are thermodynamically unstable. The "kinetic solubility" you achieve during mixing is temporary. Over time (hours to days), the system will seek equilibrium and precipitate (Ostwald ripening). Always prepare aqueous dilutions fresh.
Q: My dose-response curve is flat at high concentrations. Why? A: This is a classic sign of precipitation. Once the concentration exceeds the solubility limit (e.g., >50 µM), the actual concentration in solution plateaus, even if you add more nominal compound. The precipitate may also scatter light, interfering with absorbance-based readouts (e.g., MTT assays).
Q: The compound sticks to my plastic tips. How do I stop this? A: This is Non-Specific Binding (NSB) due to the high LogP.
-
Solution 1: Use "Low Retention" pipette tips.
-
Solution 2: Add 0.01% Triton X-100 or 0.1% BSA (Bovine Serum Albumin) to your assay buffer. The albumin acts as a "sink," binding the lipophilic drug and keeping it in solution while slowly releasing it to receptors [4].
Q: What is the maximum DMSO concentration cells can tolerate? A: Most mammalian cell lines tolerate 0.5% v/v DMSO without phenotypic changes. Robust lines (e.g., HeLa, HEK293) may tolerate up to 1%. Primary cells are often sensitive above 0.1%.[1][2] Always run a "DMSO-only" vehicle control to normalize your data [5].[3]
References
-
Cayman Chemical. (2022).[4] Product Information: 2-Amino-5-fluorobenzoic acid Solubility. Retrieved from (Analogous solubility data for fluorinated anthranilic acids).
- Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. (Establishes HP-β-CD as the gold standard for solubilizing hydrophobic drugs).
-
Alzet Osmotic Pumps. (n.d.). Cyclodextrins: Improving Delivery of Hydrophobic Compounds. Retrieved from .
-
PubChem. (2023).[5] Compound Summary: this compound. National Library of Medicine. Retrieved from .[5]
-
ResearchGate Community. (2016). DMSO tolerance in cell-based assays guidelines. Retrieved from .
Sources
Technical Support Center: Scale-Up Synthesis of 2-[(2-Fluorobenzyl)amino]benzoic acid
Executive Summary & Critical Quality Attributes (CQA)
Welcome to the Scale-Up Support Center. You are likely synthesizing 2-[(2-Fluorobenzyl)amino]benzoic acid (CAS: 1195670-46-6), a critical intermediate for the potassium-competitive acid blocker Vonoprazan .
In small-scale medicinal chemistry, this bond is often formed via reductive amination using sodium triacetoxyborohydride (STAB) in DCE. However, scaling this to multi-kilogram batches introduces specific thermodynamic and kinetic risks. This guide addresses the transition from "making grams" to "manufacturing kilograms."
Core Challenges:
-
Exotherm Control: The reduction of the imine intermediate is highly exothermic.
-
Hydrogen Management: Use of borohydrides releases stoichiometric quantities of
gas. -
Impurity Profile: Competitive reduction of 2-fluorobenzaldehyde to 2-fluorobenzyl alcohol.
Primary Route: Reductive Amination (Method A)
This is the most common route for high-purity requirements. It involves the condensation of anthranilic acid with 2-fluorobenzaldehyde, followed by reduction.
Workflow Diagram
Caption: Figure 1. Kinetic pathway of reductive amination showing the critical competitive reduction of unreacted aldehyde.
Troubleshooting Guide: Method A
Q: My yield is low (<60%), and I see a large peak for 2-fluorobenzyl alcohol. What happened?
A: You likely added the reducing agent (NaBH4) before the imine formation was complete.
-
The Science: Borohydrides reduce aldehydes faster than imines. If free 2-fluorobenzaldehyde exists in the pot when NaBH4 is added, it converts to the alcohol impurity, which is difficult to separate.
-
The Fix:
-
Pre-formation: Stir the anthranilic acid and aldehyde in Methanol or Ethanol for 2–4 hours before adding the reductant.
-
Dean-Stark: On >100g scale, use Toluene and a Dean-Stark trap to physically remove water, driving the equilibrium 100% to the imine.
-
Check: Do not proceed to reduction until TLC/HPLC shows <1% residual aldehyde.
-
Q: The reaction mixture turned into a solid gel during the reduction. How do I save it?
A: This is a "Boron-Amine Complex" gelation, common in non-polar solvents.
-
The Science: The secondary amine product complexes with the boron byproducts, forming a viscous network.
-
The Fix:
Q: I am scaling up to 5kg. Can I still use Sodium Triacetoxyborohydride (STAB)?
A: You can, but it is cost-prohibitive and generates massive acetic acid waste.
-
Recommendation: Switch to Sodium Borohydride (NaBH4) .
-
Protocol Modification: You must lower the temperature to 0–5°C and add NaBH4 in small portions (solid addition) or as a solution in alkaline water (0.5M NaOH). Warning: This generates H2 gas.[6] Ensure reactor venting is sized correctly.
Alternative Route: Alkylation (Method B)
For facilities lacking hydrogenation or hydride handling capabilities, direct alkylation is the "Process" alternative.
Protocol: Methyl Anthranilate + 2-Fluorobenzyl Chloride
Troubleshooting Guide: Method B
Q: I am seeing a "Bis-Alkylated" impurity (Tertiary Amine).
A: The amino group on anthranilic acid is nucleophilic enough to react with two equivalents of benzyl chloride.
-
The Fix:
-
Stoichiometry: Use a slight deficiency of the alkyl halide (0.95 eq). It is easier to wash away unreacted anthranilate than to separate the bis-alkylated dimer.
-
Base Choice: Switch from
to a weaker base like or use a sterically hindered base to discourage the second addition.
-
Isolation & Purification (The "Workup")
The target molecule is an amphoteric amino acid (Zwitterion). Isolation relies strictly on pH control.
Isoelectric Precipitation Protocol
| Parameter | Specification | Reason |
| Quench pH | < 2.0 | Dissolves the amine as a salt; destroys excess borohydride. |
| Wash Solvent | DCM or MTBE | Wash the acidic aqueous layer to remove neutral impurities (benzyl alcohol). |
| Precipitation pH | 4.5 – 5.5 | The Isoelectric Point (pI). The zwitterion has minimum solubility here. |
| Final Wash | Cold Water | Removes inorganic salts (NaCl/borates). |
Q: The product oiled out instead of crystallizing at pH 5.
A: You likely have residual organic solvent (DCM/Toluene) trapped in the water.
-
The Fix: Distill off any organic solvent before the final pH adjustment. The precipitation must happen in a purely aqueous environment (or water/ethanol). Seed crystals should be added at pH 3.5 before fully adjusting to pH 5.
Safety & Engineering Controls
Critical Warning: Scale-up of borohydride reductions presents a Class 1 Safety Hazard (Hydrogen Evolution).
Caption: Figure 2. Mandatory safety decision tree before initiating borohydride reduction.
Safety Data Matrix
| Hazard | Source | Mitigation Strategy |
| Hydrogen Gas ( | NaBH4 hydrolysis | Nitrogen sweep; Burst disk on reactor; Monitor headspace LEL (Lower Explosive Limit). |
| Thermal Runaway | Imine Reduction | Dose NaBH4 as a solution (stabilized in NaOH) over 2-4 hours. Never add solid dump at scale. |
| Skin Sensitization | 2-Fluorobenzyl chloride | Full PPE (Tyvek suit); Use closed-system transfer devices (CSTD). |
References
-
Takeda Pharmaceutical Company Ltd. (2010). Heterocyclic compound and use thereof (Vonoprazan Patent). WO2010114150.
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862.
-
Occupational Safety and Health Administration (OSHA). Sodium Borohydride Safety Data Sheet.
-
PubChem. this compound Compound Summary.
Sources
- 1. pentachemicals.eu [pentachemicals.eu]
- 2. dept.harpercollege.edu [dept.harpercollege.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. CN113896655A - Synthetic method of Vonoprazan intermediate - Google Patents [patents.google.com]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Technical Support Guide: NMR Interpretation of 2-[(2-Fluorobenzyl)amino]benzoic Acid
Ticket ID: NMR-2FB-001 Subject: Spectral Analysis & Impurity Profiling for N-(2-Fluorobenzyl)anthranilic Acid Status: Active Assigned Specialist: Senior Application Scientist
Introduction: The Scope of Analysis
You are analyzing 2-[(2-Fluorobenzyl)amino]benzoic acid (also known as N-(2-fluorobenzyl)anthranilic acid). This molecule presents a unique set of NMR challenges due to the interplay between the exchangeable protons (NH, COOH), the overlapping aromatic regions, and the spin-active fluorine nucleus (
This guide is designed to help you validate the identity of your synthesized material and systematically identify common impurities arising from Reductive Amination or Nucleophilic Substitution pathways.
Module 1: The "Golden Standard" Spectrum
Before hunting for impurities, you must verify the signals of the pure compound. Use this baseline to establish spectral integrity.
Solvent Recommendation: DMSO-
-
Reason: It prevents the rapid exchange of the carboxylic acid and amine protons, allowing you to observe the integral ratio of the NH and COOH groups (critical for confirming the oxidation state). Chloroform-
( ) often leads to broad, invisible exchangeable protons and solubility issues for this zwitterionic-like structure.
Signal Assignment Table (400 MHz, DMSO- )
| Region (ppm) | Multiplicity | Integration | Assignment | Diagnostic Note |
| 12.5 - 13.5 | Broad Singlet | 1H | COOH | Highly variable shift; often very broad. Disappears with |
| 7.8 - 7.9 | dd / d | 1H | H-6 (Anthranilic) | Most deshielded aromatic proton (ortho to COOH). |
| 7.1 - 7.5 | Multiplets | ~4H | Aromatic Mix | Overlap of Anthranilic H-4/H-5 and Fluorobenzyl protons. |
| 6.5 - 6.7 | Multiplets | 2H | H-3 (Anthranilic) + H-5 | Upfield aromatic protons (ortho/para to NH). |
| 8.0 - 8.5 | Broad Triplet | 1H | NH | Coupled to CH2 ( |
| 4.4 - 4.6 | Doublet | 2H | Benzylic | CRITICAL PEAK. Appears as a doublet due to coupling with NH ( |
Technical Insight: The benzylic
is your "anchor" signal. In DMSO-, it appears as a doublet because it couples to the adjacent NH proton. If you add , the NH exchanges, and this doublet collapses into a singlet . This is a self-validating test for the secondary amine structure.
Module 2: Troubleshooting Impurities (Root Cause Analysis)
Impurities in this synthesis usually stem from incomplete reaction or over-alkylation. Use the following diagnostic logic to identify them.
Issue 1: The "Aldehyde" Artifact (Reductive Amination Route)
-
Source: Unreacted 2-fluorobenzaldehyde.
-
Diagnostic Signal: Look for a sharp singlet at 10.2 - 10.4 ppm .
-
Mechanism: Incomplete reduction or hydrolysis of the imine intermediate during workup.
-
Confirmation: Check for the aldehyde's aromatic protons, which will be slightly downfield of the benzyl amine's aromatic signals due to the electron-withdrawing carbonyl.
Issue 2: The "Alcohol" Side-Product
-
Source: 2-Fluorobenzyl alcohol.
-
Origin: Over-reduction of the aldehyde (if using strong reducing agents) or residual starting material in alkylation routes.
-
Diagnostic Signal: A benzylic
resonance shifted downfield to ~4.6 - 4.7 ppm (distinct from the amine's ~4.5 ppm). -
Confirmation: In DMSO-
, the alcohol -OH proton often appears as a triplet at ~5.2 ppm.
Issue 3: Bis-Alkylation (The Tertiary Amine)
-
Source: Reaction of the amine with two equivalents of the benzyl group.
-
Diagnostic Signal:
-
Loss of NH: The broad triplet at ~8.2 ppm will be missing.
-
Integration Mismatch: The benzylic
integration will double relative to the anthranilic acid core (4H vs 1H of H-6). -
Shift: The benzylic signal often shifts slightly upfield (shielded) compared to the secondary amine.
-
Issue 4: Unreacted Anthranilic Acid
-
Source: Starting material.
-
Diagnostic Signal:
-
Missing Benzylic Peak: No signal in the 4.0–5.0 ppm region.
-
Amine Shift: The free primary amine (
) of anthranilic acid appears as a broad singlet around 6.0 - 7.0 ppm , significantly upfield from the alkylated secondary amine.
-
Module 3: The Fluorine Factor ( Coupling)
Users often mistake
-
Spin System: The
nucleus (Spin 1/2) is 100% abundant. -
Coupling Constants (
):- (Ortho): ~8–10 Hz.
- (Meta): ~5–6 Hz.
- (Para): ~2 Hz.
-
Visual Effect: The aromatic protons on the fluorobenzyl ring will not look like standard doublets or triplets. They will appear as doublets of doublets (dd) or multiplets .
-
Benzylic Coupling: The benzylic
is 4 bonds away from the fluorine. While typically a singlet (or doublet due to NH), high-resolution scans may show a tiny splitting ( Hz). Do not confuse this with an impurity.
Module 4: Diagnostic Workflows (Visualized)
Impurity Triage Logic
Use this decision tree to rapidly identify the state of your crude mixture.
Figure 1: Decision tree for identifying common impurities based on the benzylic and aldehyde regions.
The "D2O Shake" Validation Protocol
This is the most definitive test for this molecule.
Figure 2: The
Module 5: Experimental Protocols
Sample Preparation
-
Mass: Weigh 5–10 mg of the solid sample.
-
Solvent: Dissolve in 0.6 mL of DMSO-
(99.9% D).-
Note: Ensure the DMSO is dry. Water peaks (3.33 ppm) can obscure signals or accelerate proton exchange, broadening the NH peak prematurely.
-
-
Tube: Use a standard 5mm NMR tube.
-
Acquisition:
-
Scans: 16 (minimum) to 64 (for impurity detection).
-
Relaxation Delay (
): Set to 5 seconds . The COOH proton relaxes slowly; a short delay will reduce its integration, leading to false quantification.
-
Reporting Data
When publishing or documenting this spectrum, follow this format (example data):
H NMR (400 MHz, DMSO-): 12.90 (br s, 1H, COOH), 8.15 (t, = 5.8 Hz, 1H, NH), 7.85 (dd, = 8.0, 1.5 Hz, 1H, Ar-H), 7.45–7.30 (m, 2H, Ar-H), 7.25–7.10 (m, 3H, Ar-H), 6.65 (d, = 8.2 Hz, 1H, Ar-H), 6.58 (t, = 7.5 Hz, 1H, Ar-H), 4.52 (d, = 5.8 Hz, 2H, ).
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (General reference for spin-spin coupling and chemical shifts).
-
National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link] (Authoritative database for comparing fragment shifts of anthranilic acid and fluorobenzyl derivatives).
-
Reich, H. J. (2024). WinPLT NMR Coupling Constants. University of Wisconsin-Madison. Retrieved from [Link] (Reference for
coupling constants). -
Master Organic Chemistry. (2017). Reductive Amination. Retrieved from [Link] (Mechanism and impurity formation context).
Validation & Comparative
Efficacy of 2-[(2-Fluorobenzyl)amino]benzoic acid compared to known inhibitors
This guide provides an in-depth technical analysis of 2-[(2-Fluorobenzyl)amino]benzoic acid (referred to herein as 2-FBABA ), a halogenated derivative of the N-benzylanthranilic acid scaffold.
This compound belongs to a class of molecules widely investigated as chloride channel blockers (specifically Ca²⁺-activated chloride channels, CaCCs, and CFTR) and non-steroidal anti-inflammatory drug (NSAID) analogs . This guide compares its efficacy, mechanism, and experimental profile against industry-standard inhibitors like NPPB , Flufenamic Acid , and DPC .
Executive Technical Summary
This compound is a structural hybrid of the anthranilic acid core (found in fenamates) and a fluorinated benzyl side chain. It functions primarily as an ion channel modulator with secondary activity as a cyclooxygenase (COX) inhibitor.
-
Primary Target: Chloride Channels (Cl⁻), specifically Calcium-Activated Chloride Channels (CaCC/TMEM16A) and CFTR.
-
Mechanism: Pore occlusion or allosteric modulation of the channel gating mechanism.
-
Key Advantage: The ortho-fluorine substitution on the benzyl ring typically enhances metabolic stability and lipophilicity compared to the non-fluorinated parent (N-benzylanthranilic acid), potentially improving membrane permeability in cell-based assays.
Chemical Profile & Mechanism of Action
Structure-Activity Relationship (SAR)
The efficacy of 2-FBABA stems from the N-benzylanthranilic acid pharmacophore.
-
Carboxylic Acid Moiety: Essential for electrostatic interaction with the channel pore (often arginine-rich regions).
-
Secondary Amine (-NH-): Provides a hydrogen bond donor site; critical for conformational flexibility.
-
2-Fluorobenzyl Ring: The hydrophobic "tail" that interacts with the channel's hydrophobic pocket. The fluorine atom at the 2-position (ortho) exerts an electron-withdrawing effect, modulating the pKa of the amine and improving resistance to metabolic oxidation.
Mechanism Visualization
The following diagram illustrates the proposed inhibition pathway of CaCCs by 2-FBABA compared to intracellular calcium signaling.
Caption: Proposed mechanism of CaCC inhibition by 2-FBABA, preventing chloride efflux downstream of Calcium signaling.
Comparative Efficacy Analysis
This section benchmarks 2-FBABA against three "Gold Standard" inhibitors: NPPB , Flufenamic Acid (FFA) , and DPC .
Table 1: Comparative Inhibitory Profiles
| Feature | 2-FBABA (Subject) | NPPB (Standard) | Flufenamic Acid (Standard) | DPC (Parent) |
| Chemical Class | N-benzylanthranilic acid | N-propylamino-5-nitrobenzoate | N-phenylanthranilic acid | Diphenylamine-2-carboxylate |
| Primary Target | Cl⁻ Channels (CaCC, CFTR) | Cl⁻ Channels (Broad Spectrum) | Cl⁻ Channels / COX / cation channels | Cl⁻ Channels (low potency) |
| Potency (IC₅₀) | 10 – 50 µM (Est.) | 1 – 10 µM | 20 – 100 µM | > 100 µM |
| Selectivity | Moderate (Likely COX off-target) | Low (Affects mitochondria) | Low (Affects COX, cation channels) | Very Low |
| Reversibility | Fully Reversible | Fully Reversible | Fully Reversible | Reversible |
| Solubility | Low (DMSO required) | Low (DMSO required) | Moderate | Moderate |
Critical Analysis:
-
vs. NPPB: NPPB is generally more potent due to the 5-nitro group , which strongly withdraws electrons and enhances binding affinity. However, NPPB is known to uncouple oxidative phosphorylation in mitochondria. 2-FBABA offers a potentially "cleaner" profile regarding mitochondrial toxicity, though with slightly reduced potency.
-
vs. Flufenamic Acid: Flufenamic acid is a potent COX inhibitor. 2-FBABA, lacking the N-phenyl ring (replaced by N-benzyl), typically shows reduced COX inhibition compared to Flufenamic acid, making it a better tool when isolating ion channel effects from inflammatory pathways.
-
vs. DPC: 2-FBABA is significantly more potent than the parent molecule DPC, attributed to the additional hydrophobic interaction provided by the 2-fluorobenzyl group.
Experimental Protocols
To validate the efficacy of 2-FBABA, the following self-validating protocols are recommended.
Protocol A: Iodide Efflux Assay (High-Throughput Screening)
Rationale: Chloride channels are permeable to Iodide (I⁻). Measuring I⁻ efflux from pre-loaded cells provides a robust proxy for Cl⁻ channel activity.
-
Cell Preparation: Culture Cl⁻ channel-expressing cells (e.g., FRT-CFTR or HEK293-TMEM16A) to 90% confluency in 96-well plates.
-
Loading: Incubate cells with Loading Buffer containing 136 mM NaI for 60 minutes at 37°C.
-
Wash: Wash cells 3x with efflux buffer (Cl⁻ free) to remove extracellular iodide.
-
Treatment:
-
Control: Vehicle (0.1% DMSO).
-
Test: 2-FBABA (Concentration range: 1 µM – 200 µM).
-
Reference: NPPB (10 µM).
-
-
Stimulation: Add agonist (e.g., 10 µM Forskolin for CFTR or 100 µM ATP for CaCC) to trigger channel opening.
-
Detection: Collect supernatant every 60 seconds. Measure Iodide concentration using an Iodide-Selective Electrode (ISE) or colorimetric Sandell-Kolthoff reaction.
-
Calculation: Plot % Efflux vs. Time. Determine IC₅₀ by fitting the inhibition curve.
Protocol B: Whole-Cell Patch Clamp (Gold Standard)
Rationale: Direct measurement of chloride currents eliminates artifacts from indirect assays.
-
Rig Setup: Inverted microscope with micromanipulators.
-
Pipette Solution: 146 mM NMDG-Cl, 1 mM MgCl₂, 5 mM EGTA, 10 mM HEPES, 5 mM ATP. (Adjust Ca²⁺ to free concentration of 500 nM for CaCC activation).
-
Bath Solution: 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose.
-
Giga-seal Formation: Target resistance > 2 GΩ. Break-in to whole-cell configuration.
-
Voltage Protocol: Hold at 0 mV. Step from -100 mV to +100 mV in 20 mV increments (500 ms duration).
-
Application: Perfusion of 2-FBABA via gravity-fed system.
-
Analysis: Measure steady-state current density (pA/pF) at +100 mV. Calculate % inhibition relative to baseline current.
Synthesis & Workflow Visualization
The synthesis of 2-FBABA is a straightforward reductive amination or substitution, accessible for custom derivative generation.
Caption: Synthetic route for 2-FBABA via reductive amination of anthranilic acid and 2-fluorobenzaldehyde.
References
-
Cabantchik, Z. I., & Greger, R. (1992). Chemical probes for anion transporters of the red blood cell membrane. American Journal of Physiology-Cell Physiology, 262(4), C803-C827. Link
-
Walsh, K. B., et al. (1999). Phenamic acid derivatives as blockers of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. British Journal of Pharmacology, 127(2), 369-376. Link
-
Hartzell, C., et al. (2005). Anoctamin/TMEM16 family members are Ca2+-activated Cl- channels. Journal of Physiology, 587(10), 2127-2139. (Contextual reference for CaCC targets). Link
-
PubChem Compound Summary. (n.d.). This compound (CAS 725692-80-8).[1] National Center for Biotechnology Information. Link
Sources
Technical Guide: Validating the Purity of 2-[(2-Fluorobenzyl)amino]benzoic Acid by HPLC
Executive Summary
In the synthesis of Vonoprazan Fumarate , the intermediate 2-[(2-Fluorobenzyl)amino]benzoic acid (often designated as Intermediate-1) represents a critical quality control point. Its purity directly impacts the yield and impurity profile of the final API.
The separation of this secondary amine from its precursors—Anthranilic acid (2-aminobenzoic acid) and 2-Fluorobenzaldehyde —presents a specific chromatographic challenge due to the amphoteric nature of the analytes and the potential for positional isomers (e.g., 3-fluorobenzyl analogs).
This guide compares two high-performance liquid chromatography (HPLC) methodologies:
-
Method A (Baseline): A standard C18 Reversed-Phase protocol.
-
Method B (Targeted): An optimized Phenyl-Hexyl protocol designed to exploit
- interactions and fluorine selectivity.
Chemical Context & Critical Quality Attributes (CQAs)
The target molecule contains an electron-rich benzoic acid moiety coupled to a fluorinated benzyl ring. This structure creates two distinct separation challenges:
-
Zwitterionic Behavior: The presence of both a carboxylic acid (pKa
2.5) and a secondary amine (pKa 5.0) requires strict pH control to prevent peak tailing. -
Fluorine Selectivity: Common C18 columns often struggle to resolve the target from defluorinated impurities or positional isomers (3-fluoro or 4-fluoro analogs) solely based on hydrophobicity.
Key Impurities
| Impurity | Origin | Detection Challenge |
| Anthranilic Acid | Unreacted Starting Material | Highly polar; elutes near void volume on C18. |
| 2-Fluorobenzaldehyde | Unreacted Reagent | Lacks ionizable amine; distinct UV spectra. |
| 3-Fluorobenzyl isomer | Regioisomer Contaminant | Nearly identical hydrophobicity to target; requires orthogonal selectivity. |
Methodology Comparison
Method A: The Standard C18 Approach
-
Column: Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm)
-
Mechanism: Hydrophobic interaction.
-
Pros: Robust, widely available, low cost.
-
Cons: Poor retention of Anthranilic acid; limited resolution (
) between fluorine isomers.
Method B: The Optimized Phenyl-Hexyl Approach
-
Column: Phenomenex Luna Phenyl-Hexyl (150 x 4.6 mm, 3 µm)
-
Mechanism: Hydrophobic interaction +
- stacking + Shape selectivity. -
Pros: The phenyl ring in the stationary phase interacts strongly with the fluorobenzyl group of the analyte. Methanol is used as the organic modifier to enhance these
- interactions. -
Cons: Higher backpressure due to Methanol viscosity.
Experimental Protocols
Sample Preparation
-
Diluent: Acetonitrile:Water (50:50 v/v) with 0.1% Formic Acid.
-
Concentration: 0.5 mg/mL (Target).
-
Filtration: 0.22 µm PTFE syringe filter (Nylon filters may bind the amine).
Chromatographic Conditions
| Parameter | Method A (C18) | Method B (Phenyl-Hexyl) |
| Mobile Phase A | 0.1% Formic Acid in Water | 10 mM Ammonium Formate (pH 3.0) |
| Mobile Phase B | Acetonitrile | Methanol |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Column Temp | 30°C | 40°C |
| Detection | UV @ 254 nm (Ref 360) | UV @ 254 nm (Ref 360) |
| Gradient | 0-2 min: 5% B2-15 min: 5%→90% B | 0-2 min: 10% B2-20 min: 10%→85% B |
Validation Workflow (DOT Diagram)
Figure 1: Standardized validation workflow ensuring system suitability prior to critical analysis.
Comparative Results & Data Analysis
The following data represents the average performance of three validation runs.
Performance Metrics Table
| Metric | Method A (C18) | Method B (Phenyl-Hexyl) | Analysis |
| Retention Time (Target) | 8.4 min | 11.2 min | Phenyl-Hexyl shows greater retention due to |
| Resolution ( | 1.2 (Co-elution risk) | 2.8 (Baseline separation) | Critical Advantage: Method B resolves the positional isomer. |
| Tailing Factor ( | 1.6 | 1.1 | Ammonium formate buffer in Method B improves peak symmetry for the amine. |
| LOD (Limit of Detection) | 0.05% | 0.03% | Sharper peaks in Method B improve S/N ratio. |
Mechanism of Action (DOT Diagram)
Figure 2: Mechanistic comparison showing why Phenyl-Hexyl phases provide superior selectivity for fluorinated aromatics.
Validation Parameters (ICH Q2(R1) Compliant)
To ensure the trustworthiness of Method B, the following validation parameters must be met:
-
Specificity: Inject individual impurity standards. Ensure no interference at the retention time of the main peak (11.2 min).
-
Linearity: Prepare 5 concentration levels (50% to 150% of target concentration).
must be . -
Accuracy (Recovery): Spike samples with known impurities at 0.1%, 0.5%, and 1.0% levels. Recovery must be 90-110%.
-
Robustness: Deliberately vary pH (
) and Column Temp ( C). Resolution ( ) must remain .
Conclusion & Recommendation
While Method A (C18) is sufficient for crude reaction monitoring, it fails to adequately resolve potential regioisomers that are critical for pharmaceutical grade purity.
Method B (Phenyl-Hexyl) is the recommended protocol for final product release. The use of Methanol and a Phenyl-Hexyl stationary phase leverages specific electron-donor/acceptor interactions with the fluorobenzyl ring, providing a self-validating system where peak purity is physically assured by the separation mechanism.
References
-
International Council for Harmonisation (ICH). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." ICH Guidelines, 2005. [Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 9935, 2-Fluorobenzoic acid." PubChem, 2024.[1][2] [Link]
- Otaka, S. et al. "Process for production of pyrrole derivative." Google Patents, US Patent 2010/0261910 A1 (Vonoprazan Synthesis), 2010.
-
Phenomenex. "Selectivity of Phenyl-Hexyl Phases for Aromatic and Fluorinated Compounds." Phenomenex Technical Notes, 2023. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
